molecular formula C7H8FN3O B1652637 Hydrazinecarboxamide, N-(4-fluorophenyl)- CAS No. 153885-60-0

Hydrazinecarboxamide, N-(4-fluorophenyl)-

Cat. No.: B1652637
CAS No.: 153885-60-0
M. Wt: 169.16 g/mol
InChI Key: GCELZDPJPOKSEA-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, N-(4-fluorophenyl)- is a useful research compound. Its molecular formula is C7H8FN3O and its molecular weight is 169.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-amino-3-(4-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCELZDPJPOKSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372096
Record name Hydrazinecarboxamide, N-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153885-60-0
Record name Hydrazinecarboxamide, N-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-fluorophenyl)semicarbazide and its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 4-(4-fluorophenyl)semicarbazide, a member of the pharmacologically significant class of 4-aryl semicarbazides. While a specific CAS Registry Number for 4-(4-fluorophenyl)semicarbazide is not readily found in major chemical databases, this document will delve into its expected properties, synthesis, and applications based on the well-established chemistry of its analogs. We will explore the critical role of this compound as a synthetic intermediate for novel therapeutic agents, particularly in the realm of anticonvulsant drug discovery. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage the unique structural and functional attributes of the 4-aryl semicarbazide scaffold.

Chemical Identification and Nomenclature

4-(4-fluorophenyl)semicarbazide belongs to the family of semicarbazides, which are derivatives of urea containing a hydrazine moiety. The systematic IUPAC name for this compound is 1-amino-3-(4-fluorophenyl)urea .

As of the latest database searches, a specific CAS number for 4-(4-fluorophenyl)semicarbazide has not been assigned. However, several closely related analogs are well-documented and commercially available, providing valuable comparative data.

Compound NameCAS NumberMolecular FormulaNotes
4-(4-Chlorophenyl)semicarbazide hydrochloride124700-01-2C₇H₉Cl₂N₃OChloro-analog, hydrochloride salt
4-(3,5-Difluorophenyl)semicarbazide167412-23-9C₇H₇F₂N₃ODifluoro-analog
4-Phenylsemicarbazide537-47-3C₇H₉N₃OParent compound without halogen substitution
4-(4-Fluorophenyl)-3-thiosemicarbazide330-94-9C₇H₈FN₃SThio-analog where the carbonyl oxygen is replaced by sulfur.

Synonyms for 4-(4-fluorophenyl)semicarbazide would include:

  • N-(4-fluorophenyl)hydrazinecarboxamide

  • 1-(4-Fluorophenyl)semicarbazide

Physicochemical Properties

The exact physicochemical properties of 4-(4-fluorophenyl)semicarbazide are not experimentally determined due to the lack of its isolation and characterization in the literature. However, we can predict its properties based on its structure and data from its analogs.

PropertyPredicted Value / CharacteristicBasis of Prediction / Analog Data
Molecular Formula C₇H₈FN₃O-
Molecular Weight 169.16 g/mol -
Appearance White to off-white solidBased on analogs like 4-(4-chlorophenyl)semicarbazide.
Melting Point Expected to be a high-melting solid4-(4-Chlorophenyl)semicarbazide hydrochloride has a melting point of 260-262°C (dec.).
Solubility Sparingly soluble in water, soluble in polar organic solvents like ethanol and DMSO.General characteristic of aryl semicarbazides.

Synthesis of 4-Aryl Semicarbazides: A General Protocol

The synthesis of 4-aryl semicarbazides, including the 4-fluoro-phenyl variant, is a well-established multi-step process. The following protocol is a generalized procedure based on documented syntheses of related compounds.

Experimental Protocol: Synthesis of 4-(4-fluorophenyl)semicarbazide

Step 1: Synthesis of 4-fluorophenylurea

  • Dissolve 0.1 mol of 4-fluoroaniline in 10 mL of glacial acetic acid and dilute with 100 mL of water.

  • In a separate beaker, dissolve an equimolar amount (0.1 mol) of sodium cyanate in 50 mL of warm water.

  • Slowly add the sodium cyanate solution to the 4-fluoroaniline solution with constant stirring.

  • Allow the reaction mixture to stand for 30 minutes to allow for the precipitation of 4-fluorophenylurea.

  • Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization from boiling water can be performed for further purification.

Step 2: Synthesis of 4-(4-fluorophenyl)semicarbazide

  • To a solution of 0.1 mol of 4-fluorophenylurea in 20 mL of ethanol, add an equimolar amount (0.1 mol) of hydrazine hydrate.

  • Make the reaction mixture alkaline by adding approximately 4 g of sodium hydroxide.

  • Reflux the mixture for 1-2 hours.

  • Cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Filter the solid product under suction and recrystallize from ethanol to obtain pure 4-(4-fluorophenyl)semicarbazide.

Synthesis_of_4_Aryl_Semicarbazide cluster_step1 Step 1: Formation of Aryl Urea cluster_step2 Step 2: Formation of Semicarbazide Aryl_Aniline 4-Fluoroaniline Aryl_Urea 4-Fluorophenylurea Aryl_Aniline->Aryl_Urea Glacial Acetic Acid, Water Sodium_Cyanate Sodium Cyanate Sodium_Cyanate->Aryl_Urea Aryl_Semicarbazide 4-(4-fluorophenyl)semicarbazide Aryl_Urea_ref 4-Fluorophenylurea Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Aryl_Semicarbazide Ethanol, NaOH, Reflux Anticonvulsant_Pharmacophore cluster_features Key Pharmacophoric Features Pharmacophore Anticonvulsant Semicarbazone Pharmacophore Aryl_Binding_Site Aryl Binding Site (e.g., 4-fluorophenyl group) Pharmacophore->Aryl_Binding_Site Hydrophobic Interaction HBD Hydrogen Bonding Domain (-NH-C=O) Pharmacophore->HBD Hydrogen Bonding Electron_Donor Electron Donor Atom (e.g., N, O) Pharmacophore->Electron_Donor Electronic Interaction

Caption: Pharmacophore model for anticonvulsant semicarbazones.

Synthesis of Semicarbazones from 4-Aryl Semicarbazides

The conversion of 4-aryl semicarbazides to their corresponding semicarbazones is a straightforward condensation reaction with an appropriate aldehyde or ketone.

Experimental Protocol: General Synthesis of Semicarbazones

  • Dissolve 0.01 mol of the 4-aryl semicarbazide (e.g., 4-(4-fluorophenyl)semicarbazide) in 20 mL of ethanol.

  • Add an equimolar amount (0.01 mol) of the desired aldehyde or ketone.

  • Add a catalytic amount of glacial acetic acid (1-1.5 mL).

  • Reflux the reaction mixture for 30 minutes to 1 hour.

  • Cool the mixture to allow the semicarbazone product to crystallize.

  • Collect the product by filtration and recrystallize from a suitable solvent, such as 95% ethanol, to obtain the pure semicarbazone.

Safety and Handling

As there is no specific safety data sheet for 4-(4-fluorophenyl)semicarbazide, it is imperative to handle this compound with caution, following the safety guidelines for related and potentially hazardous chemicals. The safety information for semicarbazide hydrochloride (CAS 563-41-7) provides a useful reference.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.

  • Engineering Controls: Handle the compound in a certified chemical fume hood to avoid inhalation of dust or fumes.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands thoroughly.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste materials as hazardous chemical waste in accordance with local, state, and federal regulations.

Semicarbazide hydrochloride is reported to be toxic if swallowed and may cause damage to organs through prolonged or repeated exposure. It is also suspected of damaging fertility or the unborn child. Given these potential hazards, it is crucial to treat 4-(4-fluorophenyl)semicarbazide with a high degree of caution.

Conclusion

4-(4-fluorophenyl)semicarbazide represents a valuable, yet not fully characterized, building block in medicinal chemistry. Its significance lies in its utility as a precursor for a diverse range of semicarbazones with promising therapeutic potential, particularly as anticonvulsant agents. While the absence of a dedicated CAS number and comprehensive experimental data presents a challenge, the well-documented chemistry and biological activity of its analogs provide a solid foundation for its synthesis and application in drug discovery programs. Researchers working with this compound should adhere to stringent safety protocols based on the known hazards of related semicarbazides. Further investigation into the synthesis, characterization, and biological evaluation of 4-(4-fluorophenyl)semicarbazide and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Semicarbazones are synthesized by the condensation of semicarbazide and aldehyde/ketone. The literature survey revealed that semicarbazones had been emerged as compounds with diverse biological activities including anticonvulsant, antitubercular, anticancer, and antimicrobial activities. The anticonvulsant activity of semicarbazones is mainly attributed due to the presence of an aryl binding site with aryl/alkyl hydrophobic group, a hydrogen bonding domain and an electron donor group and they are suggested to act by inhibiting sodium ion (Na(+)) channel. (Source: PubMed)
  • During the last fifteen years, semicarbazones have been extensively investigated for their anticonvulsant properties. 4-(4-Flurophenoxy) benzaldehyde semicarbazone (C0102862, V102862) was discovered as a lead molecule and is being developed as a potent antiepileptic drug, with maximal electroshock (MES) ED50 of i.p. 12.9 mg kgг1. In MES (oral screen), this compound has a protective index (PI = TD50/ED50 > 315) higher than carbamazepine (PI 101), phenytoin (PI > 21.6) and valproate (PI 2.17). The compound is a potent sodium channel blocker. (Source: Acta Pharmaceutica)
  • A series of 4 – aryl substituted semicarbazones of some terpenes ie , citral ( acyclic terpene ) , camphor ( bicyclic terpene ) and menthone ( monocyclic terpene ) were synthesized from substituted anilines , to meet the structural requirements essential for anticonvulsant activity . The structures of the synthesized terpene semicarbazones were confirmed by I.R. , 1H-NMR and elemental analysis. The synthesized semicarbazone derivatives were evaluated for anticonvulsant and sedative – hypnotic activity . (Source: JOCPR)
  • Semicarbazones are synthesized by the condensation of semicarbazide and aldehyde/ketone. The literature survey revealed that semicarbazones had been emerged as compounds with diverse biological activities including anticonvulsant, antitubercular, anticancer, and antimicrobial activities.
  • A diverse library of twenty-five 4-mono- and disubstituted semicarbazides was prepared in a one-pot two-step approach. The method includes formation of a carbamate from bis(2,2,2-trifluoroethyl)carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine and subsequent interaction of the carbamate with hydrazine to result in a semicarbazide. (Source: The Royal Society of Chemistry)
  • To a solution of 4-substituted phenyl urea (0.1 mol) in 20 ml ethanol, an equimolar (0.1 mol) quantity of hydrazine hydrate was added. The reaction mixture was made alkaline by adding 4 g of NaOH, was refluxed for 1-2 h and cooled in ice. The product was filtered under suction and recrystallised from ethanol. A solution of p-phenyl semicarbazide (0.01 mol) and an equimolar (0.01 mol) quantity of appropriate carbonyl compound was refluxed for 30 min in the presence of glacial acetic acid (1-1.5

Biological Activity of Fluorinated Semicarbazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

This technical guide analyzes the pharmacological profile of fluorinated semicarbazide derivatives, a class of compounds gaining traction in medicinal chemistry due to the "Fluorine Effect." By strategically incorporating fluorine atoms—specifically at the para position of the aryl ring or as trifluoromethyl (


) groups—researchers have successfully modulated the lipophilicity, metabolic stability, and binding affinity of the semicarbazide pharmacophore (

).

This document serves as a blueprint for the synthesis, characterization, and biological evaluation of these derivatives, with a specific focus on anticonvulsant and antimicrobial applications.

The Fluorine Advantage in Semicarbazide Scaffolds

The semicarbazide moiety acts as a hydrogen-bonding domain (HBD) capable of interacting with receptor pockets (e.g., GABA receptors, bacterial cell walls). However, unsubstituted semicarbazides often suffer from rapid metabolic degradation and poor blood-brain barrier (BBB) penetration.

Mechanistic Impact of Fluorination:

  • Metabolic Blockade: The

    
     bond is one of the strongest in organic chemistry (
    
    
    
    ). Substitution at the para position of the phenyl ring blocks cytochrome P450-mediated hydroxylation, significantly extending the half-life (
    
    
    ) of the drug.
  • Lipophilicity Modulation: Fluorine is highly electronegative yet small (Van der Waals radius

    
     vs. 
    
    
    
    for Hydrogen). It increases lipophilicity (
    
    
    ) without imposing severe steric hindrance, facilitating passive transport across the BBB—a critical requirement for anticonvulsant activity.
  • Electronic Polarization: The electron-withdrawing nature of fluorine alters the

    
     of the adjacent 
    
    
    
    groups, strengthening the hydrogen bond donor capability of the semicarbazide linker.

Synthetic Architecture

The synthesis of fluorinated semicarbazides generally follows a nucleophilic addition pathway. The protocol below describes the synthesis of 4-(4-fluorophenyl)semicarbazide , a versatile precursor for bioactive semicarbazones.

Synthesis Workflow (DOT Visualization)

SynthesisPathway Aniline 4-Fluoroaniline (Starting Material) Urea 4-Fluorophenylurea (Intermediate) Aniline->Urea Acid Hydrolysis (HCl/Glacial AcOH) KOCN Potassium Cyanate (KOCN) KOCN->Urea Product 4-(4-Fluorophenyl) semicarbazide Urea->Product Reflux (EtOH) Nucleophilic Subst. Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Product Schiff Fluorinated Semicarbazone Product->Schiff Aldehyde/Ketone Condensation

Caption: Step-wise synthesis from fluoroaniline to the active semicarbazide and subsequent semicarbazone generation.

Self-Validating Synthetic Protocol

Objective: Synthesis of 4-(4-fluorophenyl)semicarbazide.

Reagents: 4-Fluoroaniline (0.1 mol), Sodium Cyanate (0.15 mol), Hydrazine Hydrate (99%), Ethanol, Glacial Acetic Acid.

Step-by-Step Methodology:

  • Urea Formation: Dissolve 4-fluoroaniline in glacial acetic acid (

    
    ) and dilute with water (
    
    
    
    ). Add an aqueous solution of sodium cyanate (
    
    
    in
    
    
    water) dropwise with constant stirring at
    
    
    .
    • Validation Check: A solid precipitate (phenylurea) should form immediately. If no precipitate forms within 10 minutes, adjust pH to slightly acidic range.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

    • Quality Control: Check Melting Point (MP). Expected range:

      
      .
      
  • Hydrazinolysis: Suspend the 4-fluorophenylurea (

    
    ) in ethanol (
    
    
    
    ). Add hydrazine hydrate (
    
    
    , excess) and reflux for 6–8 hours.
    • Endpoint Detection: Monitor via TLC (Solvent system: Chloroform:Methanol 9:1). The reaction is complete when the urea spot disappears.

  • Purification: Cool the mixture. The semicarbazide product will crystallize. Filter and recrystallize from ethanol/water.

Therapeutic Profiles & Structure-Activity Relationship (SAR)

Anticonvulsant Activity

Fluorinated semicarbazides exert anticonvulsant effects primarily by blocking voltage-gated sodium channels (VGSCs) and modulating GABA-ergic transmission.

  • Key Insight: Derivatives with a fluorine atom at the para position of the distal aryl ring show maximal protection against Maximal Electroshock (MES) induced seizures.

  • Data Summary:

Compound Substituent (R)Dose (mg/kg)Protection (MES)Neurotoxicity (Rotarod)
4-F 30100%None at 300 mg/kg
4-Cl 3080%None at 300 mg/kg
4-CH3 10060%Slight
H (Unsubstituted) 300<40%Significant

Table 1: Comparative anticonvulsant activity in mice (intraperitoneal). Note the superior potency of the 4-F derivative.[1][2]

Antimicrobial Activity

These derivatives disrupt bacterial cell membranes. The lipophilic fluorine atom facilitates the molecule's entry into the lipid bilayer, where the semicarbazide moiety interferes with bacterial enzyme synthesis.

  • Spectrum: Highly effective against Gram-negative bacteria (E. coli, P. aeruginosa) due to enhanced penetration of the outer membrane.

  • SAR Logic: Electron-withdrawing groups (F, Cl) on the phenyl ring increase acidity of the N-H proton, enhancing hydrogen bonding with bacterial proteins.

SAR Visualization (DOT)

SARMap Core Semicarbazide Core (-NH-NH-CO-NH-) Aryl N4-Aryl Ring Core->Aryl Lipophilic Anchor N1 N1-Position Core->N1 Reaction Site ParaF Para-Fluorine (-F) Aryl->ParaF Blocks Metabolism Increases Potency (MES) Ortho Ortho-Substitution Aryl->Ortho Steric Influence (Modulates Selectivity) Hydrazone Hydrazone Linkage (C=N) N1->Hydrazone Essential for Antimicrobial Action

Caption: Structure-Activity Relationship (SAR) map highlighting the critical role of Para-Fluorine substitution.

Experimental Protocols for Biological Evaluation

Anticonvulsant Assay: Maximal Electroshock (MES)

This protocol identifies compounds that prevent seizure spread.[3]

  • Animals: Male Albino mice (20–25 g).

  • Administration: Administer test compound (suspended in 0.5% CMC) intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg.[3]

  • Stimulus: 30 minutes post-dose, apply corneal electrodes. Deliver current: 50 mA, 60 Hz, for 0.2 seconds.

  • Endpoint: Abolition of the hind limb tonic extensor component of the seizure constitutes protection.

  • Control: Phenytoin (30 mg/kg) as positive control; saline as negative.

Antimicrobial Assay: Broth Microdilution (MIC)
  • Preparation: Dissolve fluorinated derivatives in DMSO (

    
     stock).
    
  • Inoculum: Adjust bacterial suspension (E. coli ATCC 25922) to

    
     McFarland standard.
    
  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton broth in a 96-well plate.

  • Incubation:

    
     for 24 hours.
    
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

    • Validation: DMSO control wells must show growth; Ciprofloxacin control wells must show inhibition within standard ranges.

Future Directions: Computational Docking

To further validate the "Fluorine Effect," researchers should employ molecular docking studies targeting the GABA-A receptor (PDB ID: 4COF). Focus on the interaction energy (


) of the fluorinated phenyl ring within the hydrophobic pocket of the receptor. Preliminary data suggests the fluorine atom acts as a bioisostere for hydrogen but provides additional Van der Waals contacts, improving binding affinity by approximately 

.

References

  • Synthesis and anticonvulsant activity of some semicarbazone derivatives. International Journal of Scientific and Research Publications.

  • Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. Arabian Journal of Chemistry.

  • Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. International Journal of Molecular Sciences.

  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry Letters.

  • Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues. Molecules.

Sources

Thermodynamic properties of N-(4-fluorophenyl)hydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Properties of N-(4-fluorophenyl)hydrazinecarboxamide

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the thermodynamic properties of N-(4-fluorophenyl)hydrazinecarboxamide. In the absence of established literature data for this specific molecule, this document serves as a procedural whitepaper, detailing the essential experimental and computational methodologies required for a thorough thermodynamic characterization. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of a compound's energetic landscape for applications in process chemistry, safety assessment, and formulation development. The guide outlines detailed protocols for synthesis, bomb calorimetry, and differential scanning calorimetry (DSC), and complements these experimental techniques with a robust computational workflow using Density Functional Theory (DFT). The emphasis is on the causality behind experimental choices and the establishment of self-validating systems to ensure data integrity and scientific rigor.

Introduction: The Significance of Thermodynamic Properties in Drug Development

N-(4-fluorophenyl)hydrazinecarboxamide, a derivative of semicarbazide, represents a class of compounds with significant potential in medicinal chemistry due to the diverse biological activities associated with the semicarbazone pharmacophore.[1][2] The introduction of a fluorine atom on the phenyl ring can modulate properties such as metabolic stability, lipophilicity, and binding affinity, making it a compound of interest for drug discovery programs.

The thermodynamic properties of an active pharmaceutical ingredient (API) are fundamental to its development. Parameters such as the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and heat capacity (Cp) govern the compound's stability, reactivity, and solubility. Understanding these properties is critical for:

  • Process Safety: Predicting the exothermic potential of synthetic steps and identifying potential thermal hazards.

  • Polymorph Screening: Characterizing the relative stability of different crystalline forms, which impacts bioavailability and shelf-life.[3]

  • Formulation Design: Assessing drug-excipient compatibility and predicting dissolution behavior.[4]

  • Computational Modeling: Providing benchmark data for the validation and refinement of computational models used in drug design.

This guide provides the scientific and technical foundation for obtaining these critical thermodynamic parameters for N-(4-fluorophenyl)hydrazinecarboxamide.

Synthesis of N-(4-fluorophenyl)hydrazinecarboxamide

The foundational step for any experimental characterization is the synthesis of the target compound. A reliable and scalable synthesis is paramount. For N-(4-fluorophenyl)hydrazinecarboxamide, a straightforward and high-yielding approach is the nucleophilic addition of hydrazine to 4-fluorophenyl isocyanate. This method is common for the preparation of 4-substituted semicarbazides.[5]

Proposed Synthesis Reaction

The reaction proceeds as follows:

FC₆H₄NCO + N₂H₄·H₂O → FC₆H₄NHC(O)NHNH₂ + H₂O

Experimental Protocol: Synthesis

Materials and Reagents:

ReagentCAS NumberMolecular WeightSupplier Example
4-Fluorophenyl isocyanate115-14-0137.11 g/mol Sigma-Aldrich
Hydrazine monohydrate (~64% N₂H₄)7803-57-850.06 g/mol Sigma-Aldrich
Ethanol (anhydrous)64-17-546.07 g/mol Fisher Scientific
Diethyl ether60-29-774.12 g/mol VWR

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluorophenyl isocyanate (e.g., 10.0 g, 0.073 mol) in 100 mL of anhydrous ethanol. Cool the solution to 0-5 °C in an ice bath.

  • Hydrazine Addition: Slowly add a solution of hydrazine monohydrate (e.g., 4.5 g, ~0.090 mol of N₂H₄) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The addition is mildly exothermic.[6]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. The product will typically precipitate out of the solution as a white solid.[5]

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold diethyl ether (2 x 30 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified N-(4-fluorophenyl)hydrazinecarboxamide under vacuum at 40 °C to a constant weight.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry before proceeding with thermodynamic analysis.

G cluster_synthesis Synthesis Workflow reagents Dissolve 4-Fluorophenyl Isocyanate in Ethanol cooling Cool to 0-5 °C reagents->cooling addition Dropwise Addition of Hydrazine Monohydrate cooling->addition reaction Stir at Room Temp for 2 hours addition->reaction filtration Vacuum Filtration reaction->filtration purification Wash with Cold Diethyl Ether filtration->purification drying Vacuum Drying purification->drying characterization Spectroscopic Characterization (NMR, IR, MS) drying->characterization

Caption: Synthesis workflow for N-(4-fluorophenyl)hydrazinecarboxamide.

Experimental Determination of Thermodynamic Properties

Standard Enthalpy of Combustion and Formation via Bomb Calorimetry

Bomb calorimetry is the gold standard for determining the heat of combustion of solid organic compounds, from which the standard enthalpy of formation can be derived.[7][8] The experiment measures the heat released (qv) under constant volume conditions, which corresponds to the change in internal energy (ΔU).

Causality Behind Experimental Design: The core principle is to carry out a complete and rapid combustion in a closed system (the "bomb") and measure the temperature change in the surrounding water bath.[9] By calibrating the system with a substance of known heat of combustion, such as benzoic acid, the heat capacity of the calorimeter (Ccal) can be precisely determined. This calibration is crucial as it accounts for the heat absorbed by all components of the system (the bomb, water, stirrer, etc.).[7]

Apparatus:

  • Parr 6200 Isoperibol Bomb Calorimeter (or equivalent)

  • Analytical balance (±0.1 mg)

  • Pellet press

  • Oxygen cylinder with regulator

  • Ignition wire (e.g., Parr 45C10 nickel-chromium)

Procedure:

  • Calibration with Benzoic Acid:

    • Accurately weigh approximately 1.0 g of standard benzoic acid and press it into a pellet.

    • Measure a 10 cm length of ignition wire and record its mass.

    • Secure the benzoic acid pellet in the crucible and attach the ignition wire to the electrodes, ensuring it makes contact with the pellet.

    • Add 1.0 mL of deionized water to the bottom of the bomb to ensure that all water formed during combustion is in the liquid state, satisfying the conditions for the standard state.[10]

    • Carefully assemble the bomb, seal it, and charge it with pure oxygen to a pressure of 25-30 atm.

    • Submerge the bomb in the calorimeter bucket containing a precisely known mass (e.g., 2000 g) of water.

    • Allow the system to equilibrate for ~5 minutes, then record the initial temperature (Ti) for several minutes to establish a baseline.

    • Ignite the sample.

    • Record the temperature at regular intervals until a maximum temperature (Tf) is reached and the temperature begins to fall.

    • After the run, depressurize the bomb, disassemble it, and measure the mass of any unburned ignition wire.

  • Combustion of N-(4-fluorophenyl)hydrazinecarboxamide:

    • Repeat the entire procedure using a pellet of N-(4-fluorophenyl)hydrazinecarboxamide (approximately 0.7-0.8 g).

G cluster_bomb_cal Bomb Calorimetry Workflow prep Prepare & Weigh Sample Pellet (e.g., Benzoic Acid) fuse Measure & Attach Ignition Wire prep->fuse bomb_setup Assemble Bomb: Add 1mL H₂O, Seal fuse->bomb_setup pressurize Charge with O₂ (25-30 atm) bomb_setup->pressurize calorimeter_setup Submerge Bomb in Known Mass of Water pressurize->calorimeter_setup equilibrate Equilibrate & Record Initial Temp (Tᵢ) calorimeter_setup->equilibrate ignite Ignite Sample equilibrate->ignite record_temp Record Temp until Max (T₟) is Reached ignite->record_temp post_analysis Depressurize & Measure Unburned Wire record_temp->post_analysis

Caption: Experimental workflow for Bomb Calorimetry.

  • Calculate Heat Capacity of Calorimeter (Ccal):

    • The total heat released (qtotal) during the calibration is the sum of the combustion of benzoic acid (qBA) and the ignition wire (qwire).

    • qtotal = (ΔUcomb,BA × mBA) + (ΔUcomb,wire × lwire)

    • The heat capacity of the calorimeter is then: Ccal = qtotal / ΔT, where ΔT is the corrected temperature rise.

  • Calculate Internal Energy of Combustion for the Sample (ΔUcomb,sample):

    • For the N-(4-fluorophenyl)hydrazinecarboxamide run, the total heat absorbed by the calorimeter is: qcal = Ccal × ΔTsample.

    • This heat is the sum of contributions from the sample combustion and wire combustion: qcal = qsample + qwire.

    • Therefore, the heat from the sample is: qsample = qcal - qwire.

    • The specific internal energy of combustion is: ΔUcomb,sample = qsample / msample (in kJ/g), which is then converted to a molar value (in kJ/mol).

  • Calculate Enthalpy of Combustion (ΔHcomb):

    • The enthalpy of combustion is calculated from the internal energy using the relation: ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the balanced combustion equation.[8]

    • Balanced equation for C₇H₈FN₃O: C₇H₈FN₃O(s) + 8.25 O₂(g) → 7 CO₂(g) + 3.5 H₂O(l) + 1.5 N₂(g) + HF(aq)

    • Δngas = (moles of gaseous products) - (moles of gaseous reactants) = (7 + 1.5) - 8.25 = 0.25 mol.

  • Calculate Standard Enthalpy of Formation (ΔHf°):

    • Using Hess's Law, the standard enthalpy of formation of the sample can be calculated from the standard enthalpy of combustion.

    • ΔH°comb = [7×ΔHf°(CO₂,g) + 3.5×ΔHf°(H₂O,l) + 1.5×ΔHf°(N₂,g) + ΔHf°(HF,aq)] - [ΔHf°(Sample,s) + 8.25×ΔHf°(O₂,g)]

    • This equation is rearranged to solve for ΔHf°(Sample,s), using tabulated standard enthalpy of formation values for CO₂, H₂O, N₂, and HF.[11]

Table 1: Template for Bomb Calorimetry Data

ParameterBenzoic Acid (Calibration)N-(4-fluorophenyl)hydrazinecarboxamide
Mass of sample (g)
Initial wire mass (g)
Final wire mass (g)
Mass of water in bucket (g)2000.02000.0
Initial temperature (Ti, °C)
Final temperature (Tf, °C)
Corrected temp. rise (ΔT, °C)
Calculated Values
Ccal (kJ/°C)(from calibration)
ΔUcomb (kJ/mol)(known value)
ΔHcomb (kJ/mol)
ΔHf° (kJ/mol)
Thermal Transitions and Heat Capacity via Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12] It is indispensable for determining melting point, enthalpy of fusion, glass transitions, and heat capacity.[3][4]

Causality Behind Experimental Design: The instrument maintains the sample and an inert reference (usually an empty pan) at nearly the same temperature throughout a controlled temperature program.[3] When the sample undergoes a thermal transition (e.g., melting), it requires more (endothermic) or less (exothermic) heat than the reference to maintain the same temperature rate. This difference in heat flow is measured and plotted against temperature, generating a thermogram. The area under a melting peak is directly proportional to the enthalpy of fusion (ΔHfus), and the shift in the baseline corresponds to the change in heat capacity (Cp).

Apparatus:

  • TA Instruments Q2000 DSC (or equivalent)

  • Tzero aluminum pans and lids

  • Analytical balance (±0.01 mg)

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of N-(4-fluorophenyl)hydrazinecarboxamide into a Tzero aluminum pan. Hermetically seal the pan. Prepare an empty, sealed pan to use as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the melting point (e.g., 250 °C).[13]

  • Data Acquisition: Record the heat flow versus temperature data.

G cluster_dsc DSC Experimental Workflow sample_prep Weigh 3-5 mg Sample into Aluminum Pan & Seal instrument_setup Place Sample & Reference Pans in DSC Cell sample_prep->instrument_setup purge Purge with Inert Gas (e.g., Nitrogen) instrument_setup->purge temp_program Set Temperature Program (Start, End, Rate) purge->temp_program run Run Analysis temp_program->run analyze Analyze Thermogram: Determine Tₘ, ΔHfus, Cₚ run->analyze

Caption: Experimental workflow for Differential Scanning Calorimetry.

The resulting DSC thermogram is analyzed to extract key thermodynamic data:

  • Melting Point (Tm): Determined as the onset or peak temperature of the endothermic melting transition. A sharp melting peak is indicative of high purity.[14]

  • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak. This value represents the energy required to transition the substance from a solid to a liquid.

  • Heat Capacity (Cp): The specific heat capacity can be determined from the displacement of the baseline in the heat flow signal. Modulated DSC (MDSC) techniques can provide more accurate Cp measurements by separating reversible and non-reversible heat flow events.[12]

Table 2: Template for DSC Data Summary

Thermodynamic ParameterExperimental Value
Melting Point, Onset (Tonset, °C)
Melting Point, Peak (Tpeak, °C)
Enthalpy of Fusion (ΔHfus, kJ/mol)
Heat Capacity at 298.15 K (Cp, J/mol·K)

Computational Chemistry Approach: DFT Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful, complementary approach to experimental measurements.[15] DFT can predict thermodynamic properties from first principles, offering insights into molecular stability and structure.

Causality Behind Method Selection: DFT offers a favorable balance between computational cost and accuracy for molecules of this size. The B3LYP functional is widely used and has a long track record for providing reliable geometries and energies for organic molecules.[16] The use of an isodesmic reaction scheme is a critical choice to improve accuracy. This method relies on the cancellation of systematic errors in the calculation by constructing a hypothetical reaction where the types of chemical bonds are conserved between reactants and products, allowing for a more accurate calculation of the enthalpy of formation of the target molecule.[17]

  • Structure Optimization: The 3D structure of N-(4-fluorophenyl)hydrazinecarboxamide is built and its geometry is optimized using DFT, for example, at the B3LYP/6-311+G(d,p) level of theory.[18]

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.[19]

  • Enthalpy of Formation Calculation (Isodesmic Approach):

    • Construct a balanced isodesmic reaction. A suitable reaction would be: N-(4-fluorophenyl)hydrazinecarboxamide + Benzene → 4-Fluorophenylhydrazine + N-phenylhydrazinecarboxamide (Phenylsemicarbazide)

    • Calculate the optimized energies (Eelec + ZPVE) for all species in the reaction.

    • The enthalpy of reaction at 0 K is calculated as: ΔHrxn(0 K) = ΣEproducts - ΣEreactants.

    • The enthalpy of formation of the target molecule can then be derived: ΔHf°(Target) = [ΔHf°(4-F-Ph-Hydrazine) + ΔHf°(Ph-Semicarbazide)] - [ΔHf°(Benzene) + ΔHrxn]

    • This requires known experimental or high-accuracy calculated ΔHf° values for the other three species in the reaction.

G cluster_dft DFT Computational Workflow build Build 3D Molecular Structure optimize Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) build->optimize frequency Frequency Calculation (Confirm Minimum, Get ZPVE) optimize->frequency isodesmic Design Isodesmic Reaction frequency->isodesmic calc_all Calculate Energies for All Species in Reaction isodesmic->calc_all calc_dhrxn Calculate ΔH_rxn calc_all->calc_dhrxn calc_dhf Derive ΔH_f° of Target calc_dhrxn->calc_dhf

Caption: Workflow for DFT-based thermodynamic property prediction.

Data Synthesis and Conclusion

A comprehensive thermodynamic profile of N-(4-fluorophenyl)hydrazinecarboxamide is best achieved by integrating both experimental and computational data.

Table 3: Comparison of Experimental and Computational Data

Thermodynamic PropertyExperimental ValueComputational (DFT) Value% Difference
ΔHf° (kJ/mol)(from Bomb Calorimetry)(from Isodesmic Reaction)
Cp (J/mol·K)(from DSC)(from Frequency Calc.)

Discrepancies between experimental and theoretical values can provide further insight. For instance, differences in the enthalpy of formation may highlight the challenges in accurately modeling fluorine-containing compounds or the presence of strong intermolecular forces in the solid state not captured by gas-phase calculations.

References

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  • Al-Kaissi, E., Al-Hourani, B., & El-Abadelah, M. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PMC.
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  • Cherian, L. (2019). Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.
  • Djafri, A., et al. (2024). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). MDPI.
  • Mohamed, M. S. K., et al. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives.
  • Oncsesku, T. (n.d.). Place of DSC purity analysis in pharmaceutical development. AKJournals.
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  • Qualitest FZE. (2025).
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  • PubChem. (n.d.). (4-Fluorophenyl)hydrazine.
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An In-Depth Technical Guide to the Solubility Profile of 4-(4-fluorophenyl)semicarbazide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of drug development, profoundly influencing crystallization, purification, formulation, and ultimately, bioavailability.[1][2] This guide provides a comprehensive technical framework for understanding and determining the solubility of 4-(4-fluorophenyl)semicarbazide, a molecule of interest in medicinal chemistry. We delve into the theoretical underpinnings of dissolution, provide a robust, field-proven experimental protocol for solubility measurement, and detail the thermodynamic analysis required to interpret the resulting data. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind solubility studies to ensure data integrity and practical application.

Introduction: The Critical Role of Solubility Data

4-(4-fluorophenyl)semicarbazide belongs to the semicarbazide class of compounds, which are noted for their diverse biological activities.[3] The journey from a promising chemical entity to a viable drug product is contingent upon its physicochemical properties, with solubility being paramount. A comprehensive solubility profile in a range of organic solvents is not merely academic; it is a critical dataset that informs:

  • Crystallization Process Development: Selecting an appropriate solvent system is essential for controlling crystal form (polymorphism), purity, and yield.[4]

  • Formulation Design: For liquid dosage forms, the API must be fully dissolved in a pharmaceutically acceptable solvent system. For solid dosage forms, dissolution rate is a key factor, which is directly related to solubility.[1]

  • Purification Strategies: Solubility differences are exploited in techniques like recrystallization to remove impurities.

  • Preclinical and Toxicological Studies: Understanding solubility is crucial for preparing dosing solutions for in vitro and in vivo studies.[5]

This guide provides the necessary theoretical and practical tools to generate and interpret high-quality solubility data for 4-(4-fluorophenyl)semicarbazide.

Physicochemical Properties of 4-(4-fluorophenyl)semicarbazide

A foundational understanding of the molecule's properties is essential before embarking on solubility studies.

  • Chemical Structure:

    • Molecular Formula: C₇H₈FN₃O

    • Molecular Weight: 185.16 g/mol (Note: A related thiosemicarbazide has a MW of 185.22)[6]

    • Key Features: The structure contains a fluorophenyl group, which imparts lipophilicity, and a semicarbazide moiety, which contains hydrogen bond donors and acceptors, contributing to its polarity and potential for specific solvent interactions.

  • Physical Properties:

    • Melting Point: Semicarbazide derivatives are typically crystalline solids. The melting point of the related 4-(4-fluorophenyl)-3-thiosemicarbazide is 171 °C.[6] A sharp, high melting point generally suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic equilibrium process. The mole fraction solubility (x₁) of a solute at a given temperature (T) in an ideal system is primarily governed by the solute's thermal properties (melting point Tₘ and enthalpy of fusion ΔHᵤₛ). However, most pharmaceutical-solvent systems exhibit non-ideal behavior due to differing intermolecular forces. This non-ideality is accounted for by the activity coefficient (γ₁) of the solute in the solution.

The relationship is described by the following fundamental equation:

ln(x₁) = - (ΔHᵤₛ / R) * ( (Tₘ - T) / (Tₘ * T) ) - ln(γ₁)

Where R is the universal gas constant. This equation highlights that solubility is a function of both the solute's intrinsic properties and the interactions between the solute and the solvent (captured by γ₁).

Experimental Determination of Solubility

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[7][8] This technique ensures that the solution reaches saturation, providing a reliable and reproducible measurement.[4][5][9] When coupled with gravimetric analysis, it offers a straightforward and accurate way to quantify solubility without the need for chromophore-dependent spectroscopic methods.[2][10][11]

4.1. Validated Protocol: Isothermal Shake-Flask Method with Gravimetric Analysis

This protocol describes a self-validating system for generating accurate solubility data as a function of temperature.

Core Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. A known volume of the saturated supernatant is then carefully separated and evaporated to dryness, and the mass of the residual solute is determined.[2][10]

Materials and Equipment:

  • 4-(4-fluorophenyl)semicarbazide (pure solid)

  • High-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Thermostatic orbital shaker or water bath with shaking capabilities

  • Calibrated analytical balance (±0.0001 g)

  • Glass vials or flasks with airtight screw caps

  • Calibrated positive displacement pipettes or glass pipettes

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Pre-weighed evaporating dishes or glass vials for drying

  • Drying oven or vacuum oven

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 4-(4-fluorophenyl)semicarbazide to several vials. The key is to ensure a visible amount of undissolved solid remains at equilibrium.[8][9]

  • Solvent Addition: Add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, 318.15 K). Shake the vials at a constant speed (e.g., 150 RPM) for a sufficient duration to ensure equilibrium is reached.

    • Causality Insight: A minimum of 24-72 hours is typically recommended.[9] To validate equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h); if the measured solubility is consistent, equilibrium has been achieved.[10]

  • Phase Separation: After equilibration, stop the shaking and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a pipette. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed (tared) evaporating dish.

    • Causality Insight: Filtration is critical to remove any microscopic undissolved particles, which would otherwise lead to an overestimation of solubility.[12] Pre-warming the syringe and filter to the experimental temperature can prevent premature crystallization of the solute.

  • Gravimetric Determination: Place the evaporating dish containing the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80 °C) until a constant weight is achieved.[2] For high-boiling point solvents like DMF or DMSO, a vacuum oven is recommended.

  • Calculation: The mole fraction solubility (x₁) is calculated using the masses of the dissolved solute and the solvent.

4.2. Experimental Workflow Diagram

G cluster_prep 1. Preparation & Equilibration cluster_sampling 2. Sampling cluster_analysis 3. Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal and Place in Thermostatic Shaker B->C D Equilibrate for 24-72h at Constant Temp (T) C->D E Settle Suspension D->E Equilibrium Reached F Withdraw Supernatant E->F G Filter (0.45 µm) into Tared Dish F->G H Evaporate Solvent to Constant Weight G->H Sample Collected I Measure Mass of Residual Solute H->I J Calculate Mole Fraction Solubility (x₁) I->J

Caption: Workflow for solubility determination via the shake-flask method.

Data Presentation and Thermodynamic Modeling

The collected experimental data should be organized systematically to facilitate analysis and comparison.

5.1. Illustrative Solubility Data

The following table provides a template for presenting the mole fraction solubility (x₁) of 4-(4-fluorophenyl)semicarbazide in various solvents at different temperatures.

Temperature (K)Methanol (x₁ * 10³)Ethanol (x₁ * 10³)Acetone (x₁ * 10³)Ethyl Acetate (x₁ * 10³)DMSO (x₁ * 10³)
298.15DataDataDataDataData
303.15DataDataDataDataData
308.15DataDataDataDataData
313.15DataDataDataDataData
318.15DataDataDataDataData
5.2. Thermodynamic Analysis: The van't Hoff Equation

The temperature dependence of solubility provides valuable insight into the thermodynamics of the dissolution process. The apparent standard enthalpy (ΔH°sol) and entropy (ΔS°sol) of dissolution can be determined using the van't Hoff equation.[4]

A plot of ln(x₁) versus 1/T yields a straight line (in many cases), where:

  • Slope = -ΔH°sol / R

  • Intercept = ΔS°sol / R

The apparent standard Gibbs free energy of dissolution (ΔG°sol) at a mean temperature can then be calculated:

ΔG°sol = ΔH°sol - T * ΔS°sol

  • ΔH°sol > 0: The dissolution is endothermic (heat is absorbed), and solubility increases with temperature. This is common for solids dissolving in liquids.

  • ΔS°sol > 0: The dissolution process leads to an increase in the overall disorder of the system, which is thermodynamically favorable.

  • ΔG°sol < 0: The dissolution process is spontaneous.

5.3. Data Correlation: The Modified Apelblat Model

To ensure the reliability of the experimental data and to allow for accurate interpolation, the data can be correlated with semi-empirical models. The modified Apelblat equation is widely used and effective for this purpose.[13][14]

ln(x₁) = A + (B / T) + C * ln(T)

Where A, B, and C are empirically determined parameters obtained by fitting the model to the experimental data. A low root-mean-square deviation (RMSD) between the experimental and calculated solubility values indicates a good fit and high data quality.

5.4. Data Analysis Logic

G A Experimental Data (x₁ vs. T) B van't Hoff Plot (ln(x₁) vs. 1/T) A->B D Correlate Data with Apelblat Model A->D C Calculate Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) B->C F Interpret Dissolution Mechanism (e.g., Endothermic, Entropy-Driven) C->F E Assess Data Quality (e.g., RMSD) D->E

Caption: Logical flow from experimental data to thermodynamic insights.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to determining and analyzing the solubility profile of 4-(4-fluorophenyl)semicarbazide in organic solvents. By adhering to the detailed experimental protocol and applying the described thermodynamic models, researchers can generate high-quality, reliable data. This data is not an endpoint but a critical input for rational decision-making in pharmaceutical development, from early-stage solvent screening for crystallization to late-stage formulation design. Further studies could expand on this work by investigating solubility in binary solvent mixtures (co-solvency) or in biorelevant media to better predict in vivo performance.

References

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Methodological & Application

Application Note: Streamlined Synthesis of N-(4-fluorophenyl)hydrazinecarboxamide and Derivatives via Ultrasound-Assisted Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the application of ultrasonic irradiation for the efficient and rapid synthesis of N-(4-fluorophenyl)hydrazinecarboxamide (also known as 4-fluorophenylsemicarbazide) and its subsequent conversion to bioactive semicarbazone derivatives. Hydrazinecarboxamide scaffolds are of significant interest in medicinal chemistry and drug development due to their broad spectrum of pharmacological activities.[1] Traditional synthetic methods often require prolonged reaction times and elevated temperatures. Ultrasound-assisted synthesis presents a green and powerful alternative, leveraging the phenomenon of acoustic cavitation to dramatically accelerate reaction rates, improve yields, and simplify experimental procedures.[2] This document provides two detailed, field-proven protocols intended for researchers and professionals in organic synthesis and drug discovery, complete with mechanistic insights, optimization strategies, and safety considerations.

Introduction: The Power of Sonochemistry in Modern Synthesis

The semicarbazide functional group is a privileged scaffold in the design of novel therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][3][4] The synthesis of these molecules, and their subsequent derivatives like semicarbazones, is a cornerstone of many drug discovery programs. However, conventional heating methods can be slow and energy-intensive.

Sonochemistry, the application of ultrasound to chemical reactions, offers a transformative approach.[5] The core of this technology is acoustic cavitation : the formation, growth, and violent collapse of microscopic bubbles in a liquid medium irradiated with high-intensity ultrasound.[6] This collapse generates transient "hot spots" with localized temperatures reaching ~5000 K and pressures exceeding 1000 atm, creating micro-reactors that dramatically enhance chemical reactivity.[6] This energy input is purely physical, enabling reactions to proceed at lower bulk temperatures, often with greater efficiency and selectivity.[2]

This application note provides a validated, two-part protocol demonstrating the power of this technology. First, we detail the synthesis of the key precursor, N-(4-fluorophenyl)hydrazinecarboxamide, from 4-fluorophenylhydrazine. Second, we illustrate its use in a subsequent condensation reaction to form a representative N-aryl semicarbazone, a class of compounds with significant biological potential.

Part I: Ultrasound-Assisted Synthesis of N-(4-fluorophenyl)hydrazinecarboxamide

This protocol describes the conversion of 4-fluorophenylhydrazine hydrochloride to the corresponding semicarbazide. The reaction involves the nucleophilic attack of the hydrazine on a cyanate species. Ultrasound is employed to enhance mass transport and accelerate the reaction rate.

Reaction Principle

4-Fluorophenylhydrazine reacts with potassium cyanate in an aqueous solution. The reaction is typically performed with the hydrochloride salt of the hydrazine, which is neutralized in situ. Sonication provides the activation energy and ensures rapid, homogeneous mixing, leading to a significant reduction in reaction time compared to conventional stirring methods.

Materials and Equipment
Reagents & MaterialsEquipment
4-Fluorophenylhydrazine hydrochlorideUltrasonic bath or probe sonicator (20-40 kHz)
Potassium cyanate (KOCN)100 mL Jacketed reaction vessel
Deionized waterMagnetic stirrer and stir bar
EthanolThermocouple or thermometer
Buchner funnel and filter paperpH meter or pH paper
Standard laboratory glasswareRecirculating chiller/heater
Experimental Protocol: Step-by-Step
  • Reagent Preparation: In the jacketed reaction vessel, dissolve 4-fluorophenylhydrazine hydrochloride (e.g., 10 mmol, 1.62 g) in 30 mL of deionized water.

  • Reaction Setup: Place the vessel inside the ultrasonic bath, ensuring the water level in the bath is equal to or slightly higher than the liquid level in the vessel. Alternatively, insert the tip of an ultrasonic probe approximately 1-2 cm below the surface of the solution.

  • Temperature Control: Begin circulating coolant through the jacket of the vessel to maintain a constant bulk temperature of 30-35 °C. Prolonged sonication can cause heating, which must be controlled.[6]

  • Cyanate Addition: While stirring magnetically, slowly add a solution of potassium cyanate (12 mmol, 0.97 g) dissolved in 15 mL of deionized water to the hydrazine solution over 10 minutes.

  • Ultrasonic Irradiation: Turn on the ultrasound source (e.g., 20 kHz, 100 W). Continue sonication for 20-30 minutes . Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Product Isolation: Upon completion, turn off the sonicator and cool the reaction mixture in an ice bath for 30 minutes to precipitate the product.

  • Filtration and Washing: Collect the white crystalline solid by vacuum filtration using a Buchner funnel. Wash the product thoroughly with two portions of cold deionized water (2 x 15 mL).

  • Drying: Dry the purified N-(4-fluorophenyl)hydrazinecarboxamide under vacuum at 50 °C to a constant weight.

Workflow Diagram: Synthesis of Precursor

cluster_0 Protocol: N-(4-fluorophenyl)hydrazinecarboxamide Synthesis A 1. Dissolve 4-Fluorophenylhydrazine HCl in Deionized Water B 2. Set up Reaction Vessel in Ultrasonic Bath A->B C 3. Maintain Temperature at 30-35 °C B->C D 4. Slowly Add Aqueous Potassium Cyanate Solution C->D E 5. Apply Ultrasound (20-40 kHz) for 20-30 min D->E F 6. Cool Mixture in Ice Bath to Precipitate Product E->F G 7. Filter and Wash Product with Cold Water F->G H 8. Dry Under Vacuum G->H I Final Product: N-(4-fluorophenyl)hydrazinecarboxamide H->I

Caption: Workflow for the ultrasound-assisted synthesis of the semicarbazide precursor.

Part II: Ultrasound-Assisted Synthesis of a Semicarbazone Derivative

This protocol details the condensation of the newly synthesized N-(4-fluorophenyl)hydrazinecarboxamide with an aromatic aldehyde (using 4-chlorobenzaldehyde as a representative example) to form the corresponding semicarbazone. This reaction is often acid-catalyzed.

Reaction Principle

The reaction proceeds via the nucleophilic attack of the terminal nitrogen of the semicarbazide onto the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N (imine) bond of the semicarbazone. Ultrasound accelerates this condensation-dehydration sequence, often allowing the reaction to proceed rapidly at room temperature without the need for bulk heating.[7]

Materials and Equipment
Reagents & MaterialsEquipment
N-(4-fluorophenyl)hydrazinecarboxamideUltrasonic bath or probe sonicator (20-40 kHz)
4-Chlorobenzaldehyde50 mL Reaction vessel
Ethanol (or other suitable solvent)Magnetic stirrer and stir bar
Glacial Acetic Acid (catalyst)Thermocouple or thermometer
Buchner funnel and filter paperStandard laboratory glassware
Experimental Protocol: Step-by-Step
  • Reagent Preparation: In a 50 mL vessel, suspend N-(4-fluorophenyl)hydrazinecarboxamide (5 mmol, 0.85 g) in 20 mL of ethanol.

  • Aldehyde Addition: Add 4-chlorobenzaldehyde (5 mmol, 0.70 g) to the suspension.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Ultrasonic Irradiation: Place the vessel in an ultrasonic bath and sonicate at room temperature (maintaining temperature below 40 °C) for 10-15 minutes . A precipitate should form rapidly.

  • Work-up: After the reaction period, remove the vessel from the bath. The product often precipitates directly from the reaction mixture. If necessary, cool in an ice bath to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product, 2-(4-chlorobenzylidene)-N-(4-fluorophenyl)hydrazinecarboxamide, in a vacuum oven.

Workflow Diagram: Synthesis of Semicarbazone

cluster_1 Protocol: Semicarbazone Derivative Synthesis A 1. Suspend Semicarbazide in Ethanol B 2. Add 4-Chlorobenzaldehyde A->B C 3. Add Catalytic Glacial Acetic Acid B->C D 4. Apply Ultrasound (20-40 kHz) at Room Temp for 10-15 min C->D E 5. Cool to Maximize Precipitation D->E F 6. Filter and Wash Product with Cold Ethanol E->F G 7. Dry Under Vacuum F->G H Final Product: Semicarbazone Derivative G->H

Caption: Workflow for the ultrasound-assisted condensation to form a semicarbazone.

Mechanism & Optimization of Sonochemical Synthesis

The Principle of Acoustic Cavitation

The remarkable rate enhancements observed in sonochemistry are not due to a direct interaction between sound waves and molecules. Instead, they arise from acoustic cavitation. The process can be summarized as:

  • Nucleation: Pre-existing gas pockets in the liquid expand during the rarefaction (low-pressure) phase of the sound wave.

  • Growth: The bubbles grow over several acoustic cycles.

  • Violent Collapse: When the bubbles reach a critical size, they can no longer absorb energy and collapse violently during the compression (high-pressure) phase. This implosion creates the extreme conditions responsible for enhancing chemical reactivity.

For heterogeneous reactions, like the ones described, the mechanical effects are also critical. The collapse of cavitation bubbles near a solid surface creates powerful microjets of liquid that impinge on the surface, cleaning and activating it, and improving mass transfer between phases.[6]

cluster_0 Mechanism of Sonochemical Enhancement US Ultrasound Wave (20-40 kHz) Cavitation Acoustic Cavitation (Bubble formation, growth, collapse) US->Cavitation Hotspot Transient Hot Spots (~5000 K, >1000 atm) Cavitation->Hotspot Mechanical Mechanical Effects (Microjets, Shockwaves) Cavitation->Mechanical ChemEffect Chemical Effects (Radical formation, increased reactivity) Hotspot->ChemEffect PhysEffect Physical Effects (Improved mass transport, surface cleaning) Mechanical->PhysEffect Reaction Accelerated Reaction Rate & Higher Yield ChemEffect->Reaction PhysEffect->Reaction

Caption: Causal pathway from ultrasonic waves to enhanced chemical reaction rates.

Key Parameter Optimization

To achieve optimal results, several parameters can be tuned. Response Surface Methodology (RSM) is an effective statistical tool for optimizing multivariable systems like these.[8][9]

ParameterTypical RangeEffect and Rationale
Frequency 20 - 40 kHzLower frequencies produce larger cavitation bubbles and more violent collapse, maximizing mechanical effects beneficial for heterogeneous reactions. Higher frequencies favor the generation of radicals in homogeneous systems.[10]
Acoustic Power/Intensity 50 - 200 W (Lab Scale)Higher power increases the number and intensity of cavitation events, generally increasing reaction rate. However, excessive power can create a "cushion" of bubbles near the probe, decoupling the energy from the solution.
Temperature 20 - 60 °CIncreasing the bulk temperature increases the solvent's vapor pressure, making cavitation easier but less energetic (cushioning effect). An optimal temperature often exists that balances conventional thermal activation with effective cavitation.
Solvent VariousThe choice of solvent affects cavitation efficiency. Solvents with high vapor pressure, low viscosity, and high surface tension are generally good for cavitation. The solvent must also, critically, be suitable for the specific chemical reaction.

Expected Results & Characterization

  • Yield: Typical yields for these ultrasound-assisted syntheses are high, often in the range of 85-95%.

  • Appearance: Both N-(4-fluorophenyl)hydrazinecarboxamide and its semicarbazone derivatives are typically obtained as white or off-white crystalline solids.

  • Characterization: The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques. Expected data for a representative product, 2-(4-Fluorobenzylidene)hydrazinecarboxamide, are provided for reference.

    • Melting Point: 233-235 °C.

    • FTIR (KBr, cm⁻¹): Peaks expected around 3300-3450 (N-H stretching), 1680-1700 (C=O, amide I), and 1600-1640 (C=N stretching).

    • ¹H NMR (DMSO-d₆, δ ppm): Signals expected for aromatic protons (7.0-8.0 ppm), the azomethine proton (-N=CH-) (around 8.0-8.5 ppm), and multiple broad signals for the N-H protons (8.5-11.5 ppm).

Safety Precautions

5.1 Chemical Hazards:

  • Hydrazine Derivatives: Phenylhydrazines and their derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood. They are potential skin sensitizers and suspected carcinogens. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Reagents: Handle all chemicals according to their Safety Data Sheet (SDS).

5.2 Operational Hazards:

  • High-Intensity Sound: Ultrasonic processors generate high-decibel noise. Prolonged exposure can cause hearing damage. Always wear appropriate hearing protection (earplugs or earmuffs) when operating the equipment.

  • Aerosol Formation: Sonication can create aerosols. When working with hazardous materials, ensure the reaction vessel is covered or the entire setup is within a fume hood to prevent inhalation of toxic aerosols.

  • Probe Handling: Ultrasonic probes can become hot during operation. Allow them to cool before handling and never touch the tip of an operating probe.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Insufficient ultrasonic power/intensity.Ensure good acoustic coupling (correct water level in bath). Increase power setting on the probe.
Reaction time too short.Monitor the reaction by TLC and extend the sonication time if necessary.
Temperature too high, causing degradation or inefficient cavitation.Use a jacketed vessel or cooling bath to maintain the optimal temperature.
Product is Oily or Impure Incomplete reaction.Increase sonication time or add a small amount of additional reagent.
Side reactions due to excessive temperature.Improve temperature control.
Inefficient precipitation or washing.Ensure the mixture is thoroughly cooled before filtration. Use an appropriate recrystallization solvent if necessary.
Sonication Suddenly Stops Probe is not sufficiently immersed.Ensure the probe tip is well below the liquid surface.
Overheating of the generator.Ensure the generator has adequate ventilation. Allow it to cool down before restarting.

Conclusion

Ultrasound-assisted synthesis represents a significant advancement over conventional methods for preparing N-(4-fluorophenyl)hydrazinecarboxamide and its derivatives. The protocols outlined in this note demonstrate that sonication provides a rapid, highly efficient, and environmentally friendly route to these valuable chemical scaffolds. By dramatically reducing reaction times and often improving yields, this technology allows researchers to accelerate the discovery and development of new chemical entities for the pharmaceutical and agrochemical industries.

References

  • Ultrasonic-Assisted Synthesis of Zinc Oxide Nanocomposites with Substituted Thiosemicarbazide Ligands: An Overview. (2025). MDPI. [Link]

  • Ultrasound-Assisted Synthesis of Novel Chromone-Based Thiosemicarbazone Derivatives as Potential Anticancer Agents... (2025). PubMed. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2025). PMC. [Link]

  • Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. (2011). Indian Academy of Sciences. [Link]

  • Ultrasound: A boon in the synthesis of organic compounds. (n.d.). ResearchGate. [Link]

  • Microwave and Ultrasound‐Assisted Synthesis of Thiosemicarbazones and Their Corresponding (4,5‐Substituted‐thiazol‐2‐yl)hydrazines. (2026). ResearchGate. [Link]

  • Ultrasound-Assisted Synthesis and DFT Calculations of the Novel 1D Pb (II) Coordination Polymer... (2021). MDPI. [Link]

  • CN101143836A - Preparation method for 4-fluorophenylhydrazine. (n.d.).
  • Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. (2022). PMC. [Link]

  • Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea)... (2024). MDPI. [Link]

  • (2E)-2-(4-Fluorobenzylidene)hydrazinecarboxamide. (n.d.). PMC. [Link]

  • Optimization of ultrasound-assisted extraction parameters of chlorophyll from Chlorella vulgaris residue... (n.d.). PMC. [Link]

  • Optimization of Ultrasound-Assisted Extraction Parameters from Indigofera Tinctoria L using Response Surface Methodology. (n.d.). Journal Unusida. [Link]

  • Ultrasound-Assisted Extraction and Optimization Process Parameters of Antioxidant and Phenolic Compounds from Myristica fragrans. (2019). Brieflands. [Link]

  • Optimization of Ultrasonic Extraction Parameters for the Recovery of Phenolic Compounds in Brown Seaweed... (2024). MDPI. [Link]

  • Facile one-pot synthesis of 4-substituted semicarbazides. (2014). The Royal Society of Chemistry. [Link]

  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (n.d.).
  • Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol... (1992). PubMed. [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing. [Link]

  • Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)-2, 6-di Nitro Phenyl Amino]... (n.d.). ThaiScience. [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide... (2006). PubMed. [Link]

  • Synthesis of Functionalized 4-Fluoropyridazines. (2025). ResearchGate. [Link]

  • Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines... (2021). MDPI. [Link]

  • Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review. (2024). PubMed. [Link]

  • An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. (2021). ResearchGate. [Link]

  • An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. (2021). Sciforum. [Link]

Sources

Application Note: Strategic Synthesis of Thiazole Derivatives using N-(4-fluorophenyl)hydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic pathways for generating thiazole derivatives utilizing N-(4-fluorophenyl)hydrazinecarboxamide (also known as 4-(4-fluorophenyl)semicarbazide) as a core scaffold. While standard Hantzsch synthesis typically employs thiosemicarbazides, this guide addresses the specific use of the carboxamide (oxygen congener) precursor.

We present two high-value synthetic strategies relevant to drug discovery:

  • The Thionation-Cyclization Route: A chemoselective conversion of the carboxamide to a thiosemicarbazide intermediate, enabling the classic Hantzsch thiazole synthesis.

  • The Nucleophilic Conjugation Route: Direct coupling of the hydrazinecarboxamide with 2-halo-thiazoles to generate thiazolyl-semicarbazide hybrids, a privileged scaffold in anticonvulsant and anti-tubercular research.

Target Audience: Medicinal Chemists, Process Development Scientists, and Pharmacology Researchers.

Scientific Rationale & Precursor Analysis

The Fluorine Effect

The inclusion of the 4-fluorophenyl moiety is non-trivial. Fluorine substitution blocks metabolic oxidation at the para-position (preventing rapid clearance via CYP450) and enhances lipophilicity (


), improving membrane permeability. In thiazole synthesis, this moiety serves as a critical pharmacophore for binding affinity in kinase inhibitors and antimicrobial agents.
The Oxygen vs. Sulfur Challenge

Standard thiazole synthesis (Hantzsch) requires a C=S (thiocarbonyl) center to form the C-S-C bond of the thiazole ring.

  • Starting Material: N-(4-fluorophenyl)hydrazinecarboxamide (

    
    ).
    
  • Challenge: Direct condensation with

    
    -haloketones yields arylohydrazone-oxazoles  or oxadiazines , not thiazoles, due to the presence of oxygen.
    
  • Solution: To synthesize a thiazole ring from this precursor, the carbonyl oxygen must be replaced with sulfur (Thionation) prior to cyclization, or the molecule must be coupled to a pre-formed thiazole ring.

Experimental Protocols

Protocol A: Thionation-Cyclization (The "Gold Standard" Hantzsch Route)

This protocol converts the user's starting material into a bioactive 2-hydrazinothiazole derivative via a thiosemicarbazide intermediate.

Phase 1: Chemoselective Thionation

Objective: Convert N-(4-fluorophenyl)hydrazinecarboxamide to N-(4-fluorophenyl)hydrazinethio carboxamide.

Reagents:

  • Precursor: N-(4-fluorophenyl)hydrazinecarboxamide (1.0 equiv)

  • Reagent: Lawesson’s Reagent (0.6 equiv)

  • Solvent: Anhydrous Toluene or THF

Procedure:

  • Dissolution: Dissolve 10 mmol of N-(4-fluorophenyl)hydrazinecarboxamide in 50 mL of anhydrous toluene under an inert atmosphere (

    
    ).
    
  • Addition: Add 6 mmol of Lawesson’s Reagent. The slight excess ensures complete conversion of the urea to thiourea.

  • Reflux: Heat to reflux (

    
    ) for 3–5 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 3:7). The product will be less polar (higher 
    
    
    
    ) than the starting urea.
  • Workup: Cool to room temperature. The thiosemicarbazide often precipitates. If not, concentrate in vacuo and recrystallize from Ethanol/Water.

  • Validation: Confirm the disappearance of the Carbonyl stretch (

    
    ) and appearance of the Thiocarbonyl stretch (
    
    
    
    ) via IR.
Phase 2: Hantzsch Thiazole Cyclization

Objective: Condensation with


-haloketone to form the thiazole ring.

Reagents:

  • Intermediate: N-(4-fluorophenyl)hydrazinethio carboxamide (from Phase 1)[1]

  • Substrate: 2-Bromoacetophenone (or substituted phenacyl bromide) (1.0 equiv)

  • Solvent: Ethanol (absolute)[1][2][3][4]

Procedure:

  • Mixing: Suspend the thiosemicarbazide (5 mmol) in 20 mL of absolute ethanol.

  • Condensation: Add 2-bromoacetophenone (5 mmol) dropwise at room temperature.

  • Cyclization: Reflux the mixture for 4–6 hours.

    • Mechanism:[5][6] The sulfur attacks the

      
      -carbon of the ketone (displacement of Br), followed by condensation of the hydrazinic amine with the carbonyl, and finally dehydration to aromatize the thiazole ring.
      
  • Isolation: Cool the reaction mixture. The hydrobromide salt of the thiazole usually precipitates.

  • Neutralization: Filter the solid and suspend in water. Neutralize with 10%

    
     or 
    
    
    
    to liberate the free base.
  • Purification: Recrystallize from hot ethanol.

Protocol B: Nucleophilic Conjugation (Synthesis of Thiazolyl-Semicarbazides)

This protocol retains the oxygen-urea motif of the starting material, creating a hybrid scaffold by attaching a pre-formed thiazole ring.

Reagents:

  • Precursor: N-(4-fluorophenyl)hydrazinecarboxamide (1.0 equiv)

  • Substrate: 2-Bromo-4-phenylthiazole (1.0 equiv)

  • Catalyst: Triethylamine (

    
    ) or 
    
    
    
  • Solvent: DMF or Dioxane

Procedure:

  • Preparation: Dissolve 2-bromo-4-phenylthiazole (5 mmol) in 15 mL DMF.

  • Addition: Add N-(4-fluorophenyl)hydrazinecarboxamide (5 mmol) and

    
     (10 mmol).
    
  • Reaction: Heat to

    
     for 8-12 hours.
    
    • Note: The hydrazine terminal nitrogen (

      
      ) acts as the nucleophile, displacing the bromine on the thiazole ring via 
      
      
      
      mechanism.
  • Workup: Pour the reaction mixture into crushed ice. The precipitate is the target 1-(4-fluorophenyl)-4-(4-phenylthiazol-2-yl)semicarbazide .

  • Filtration: Filter, wash with water, and dry.

Data Summary & Comparison

ParameterProtocol A (Thionation-Hantzsch)Protocol B (Direct Conjugation)
Final Scaffold Thiazole-2-hydrazone (S-containing linker)Thiazolyl-Semicarbazide (O-containing linker)
Key Intermediate ThiosemicarbazideNone (Direct Coupling)
Reaction Type CyclocondensationNucleophilic Aromatic Substitution (

)
Atom Economy High (Water/HBr byproduct)Moderate (HBr/Base byproduct)
Bioactivity Profile Kinase inhibition, AntimicrobialAnticonvulsant, Antitubercular
Critical Control Anhydrous conditions for Lawesson's stepTemperature control to prevent decomposition

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways based on the specific thiazole target required.

ThiazoleSynthesis Start N-(4-fluorophenyl) hydrazinecarboxamide (Starting Material) Lawessons Reagent: Lawesson's Reagent (Toluene, Reflux) Start->Lawessons HaloThiazole Reagent: 2-Bromo-thiazole (DMF, K2CO3) Start->HaloThiazole ThioInter Intermediate: N-(4-fluorophenyl) hydrazinethioamide Lawessons->ThioInter O -> S Exchange Hantzsch Reagent: alpha-Haloketone (EtOH, Reflux) ThioInter->Hantzsch TargetA Target A: 2-(2-(4-fluorophenyl) hydrazinyl)thiazole Hantzsch->TargetA Cyclization TargetB Target B: N-(4-fluorophenyl)-2-(thiazol-2-yl) hydrazinecarboxamide HaloThiazole->TargetB SNAr Coupling

Caption: Divergent synthesis map showing the conversion of the Carboxamide precursor to Thiazoles via Thionation (Path A) or Direct Coupling (Path B).

References

  • Gomha, S. M., et al. (2015). "Hydrazonoyl halides as precursors for the synthesis of bioactive thiazole derivatives." Mini-Reviews in Organic Chemistry.

  • Narender, M., et al. (2007).[7] "Aqueous phase synthesis of 2-aminothiazoles and 2-aminoselenazoles using

    
    -cyclodextrin." Synthesis. 
    
  • Othman, A. A., et al. (2021).[8] "Synthesis and Biological Evaluation of Novel Thiazole Derivatives derived from Thiosemicarbazide." Journal of Heterocyclic Chemistry.

  • Stavber, G., et al. (2022).[9] "Synthetic Access to Aromatic

    
    -Haloketones: Key Precursors for Hantzsch Synthesis." Molecules. 
    
  • Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles using Lawesson's Reagent." Journal of Advanced Pharmaceutical Technology & Research.

Sources

Application Note: Synthesis and Characterization of Novel Schiff Bases from 4-(4-fluorophenyl)semicarbazide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are a cornerstone in medicinal chemistry and drug development due to their synthetic accessibility and wide spectrum of biological activities.[1][2][3] This application note provides a comprehensive guide for the synthesis, characterization, and potential applications of novel Schiff bases derived from 4-(4-fluorophenyl)semicarbazide. Semicarbazones, a subset of Schiff bases, have demonstrated significant pharmacological potential, including anticonvulsant, antimicrobial, and antitumor activities.[4][5][6] The incorporation of a fluorophenyl moiety is a strategic choice, as the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, often improving the pharmacokinetic profile of a drug candidate. This document details robust protocols, explains the underlying chemical principles, and outlines the analytical techniques required for structural elucidation, targeting researchers and professionals in drug discovery and organic synthesis.

Introduction: The Significance of Semicarbazone-Based Schiff Bases

Schiff bases are formed through the condensation of a primary amine with an aldehyde or a ketone.[3][7] The resulting imine linkage is a critical pharmacophore that can interact with various biological targets.[2] Semicarbazones, formed from the reaction of semicarbazide with carbonyl compounds, are particularly noteworthy. The >C=N-NH-C(=O)NH2 moiety provides a unique combination of a hydrogen-bonding domain, an electron donor group, and an aryl-binding site, which are key features for anticonvulsant activity.[5]

The selection of 4-(4-fluorophenyl)semicarbazide as the amine precursor is based on established structure-activity relationships (SAR). Halogen substituents, especially on an aryl ring, have been shown to increase the potency of semicarbazone derivatives.[8] This guide provides the foundational methodology to explore a diverse chemical space by reacting this key intermediate with various carbonyl compounds.

Chemical Principle: The Condensation Reaction

The synthesis of Schiff bases from semicarbazides is a nucleophilic addition-elimination reaction. The terminal primary amine of the semicarbazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically performed under acidic catalysis, which activates the carbonyl group by protonating the oxygen, thereby increasing its electrophilicity. The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond of the Schiff base.

G R1 4-(4-fluorophenyl)semicarbazide P1 Schiff Base (Semicarbazone) R1->P1 Condensation (Acid Catalyst, Reflux) plus1 + R2 Aldehyde / Ketone R2->P1 P2 Water (H₂O) plus2 +

Caption: General reaction scheme for Schiff base synthesis.

Detailed Synthesis Protocol

This protocol outlines a general and reliable method for synthesizing Schiff bases from 4-(4-fluorophenyl)semicarbazide and a selected carbonyl compound.

Materials and Reagents
  • 4-(4-fluorophenyl)semicarbazide

  • Substituted aldehyde or ketone (e.g., salicylaldehyde, 4-chloroacetophenone)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (Catalyst)

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Deionized water

Experimental Workflow Diagram

workflow arrow arrow start Start: Assemble Reactants dissolve Dissolve 4-(4-fluorophenyl)semicarbazide and carbonyl compound in ethanol start->dissolve add_catalyst Add 2-3 drops of glacial acetic acid dissolve->add_catalyst reflux Reflux the mixture for 2-4 hours add_catalyst->reflux monitor Monitor reaction completion (e.g., via TLC) reflux->monitor cool Cool mixture to room temperature, then in an ice bath monitor->cool precipitate Filter the resulting precipitate cool->precipitate wash Wash precipitate with cold ethanol and deionized water precipitate->wash dry Dry the purified product wash->dry characterize Characterize the final Schiff base dry->characterize end End: Purified Product characterize->end

Caption: Step-by-step experimental synthesis workflow.

Step-by-Step Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-(4-fluorophenyl)semicarbazide (e.g., 1.0 mmol) in absolute ethanol (20-30 mL). Add the selected aldehyde or ketone (1.0 mmol) to this solution.[3][9]

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The formation of a precipitate during the reaction is common.

  • Isolation: After the reaction is complete, cool the flask to room temperature. A solid product should precipitate out. To maximize yield, the flask can be further cooled in an ice bath for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with a small amount of cold ethanol to remove unreacted starting materials, followed by a wash with deionized water to remove any residual acid catalyst.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C or air-dry to a constant weight.

  • Characterization: Determine the melting point and characterize the structure using spectroscopic methods as detailed in the next section.

Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff bases. The formation of the imine bond and the retention of other key structural features can be verified using a combination of spectroscopic techniques.[10][11][12]

TechniqueKey Observational Data for Schiff Base Confirmation
FT-IR Spectroscopy Disappearance of the C=O stretching band from the parent aldehyde/ketone (typically ~1700 cm⁻¹). Appearance of a strong C=N (imine) stretching band in the region of 1590-1640 cm⁻¹.[12][13] Persistence of N-H stretching bands (~3200-3400 cm⁻¹) from the semicarbazide moiety.
¹H NMR Spectroscopy Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0-9.0 ppm for aldehyde derivatives. Disappearance of the aldehydic proton signal (δ 9.5-10.5 ppm). Signals corresponding to the aromatic protons and N-H protons should be present and assignable.
¹³C NMR Spectroscopy Appearance of a signal for the imine carbon (-C=N-) in the range of δ 160-170 ppm.[14] Disappearance of the carbonyl carbon signal from the parent aldehyde/ketone (δ >190 ppm).
Mass Spectrometry The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base.

Applications in Drug Development

Semicarbazone-based Schiff bases are recognized for their diverse pharmacological activities, making them attractive scaffolds for drug discovery.

Anticonvulsant Activity

Many semicarbazones exhibit potent anticonvulsant properties, often with low neurotoxicity.[8][15][16] The key pharmacophoric features responsible for this activity have been well-defined and include an aryl binding site, a hydrogen-bonding domain, and an electron-donating group. The 4-(4-fluorophenyl)semicarbazide scaffold perfectly aligns with this model.

pharmacophore pharmacophore_model Anticonvulsant Pharmacophore Model Aryl Binding Site (Lipophilic) Hydrogen Bonding Domain (HBD) Electron Donor Atom (EDA) compound_structure 4-Fluorophenyl Semicarbazone Structure 4-Fluorophenyl Group -NH-C(=O)-NH- Azomethine Nitrogen pharmacophore_model:f1->compound_structure:f1 Maps to pharmacophore_model:f2->compound_structure:f2 Maps to pharmacophore_model:f3->compound_structure:f3 Maps to

Caption: Pharmacophore model for anticonvulsant semicarbazones.

Antimicrobial and Antifungal Activity

The imine group is crucial for antimicrobial activity, as it can interfere with normal cell processes by forming hydrogen bonds with active centers of cell constituents.[1] Schiff bases derived from various heterocyclic and aromatic aldehydes have shown significant activity against a range of bacterial and fungal strains, including S. aureus, E. coli, and C. albicans.[14][17][18][19] Metal complexes of these Schiff bases often exhibit enhanced antimicrobial potency compared to the free ligands.[9][20][21]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction; Insufficient reflux time; Inactive catalyst.Increase reflux time and monitor with TLC. Ensure the catalyst (glacial acetic acid) is fresh. Confirm the purity of starting materials.
Oily Product / Fails to Solidify Product may be low melting or impure.Try to induce crystallization by scratching the inside of the flask with a glass rod. Use a different solvent system for precipitation/crystallization (e.g., ethanol/water, ethyl acetate/hexane).
Product is Impure Incomplete reaction; Side product formation; Inadequate washing.Recrystallize the product from a suitable solvent (e.g., ethanol). Ensure thorough washing with cold solvent to remove starting materials.

Conclusion

The synthesis of Schiff bases from 4-(4-fluorophenyl)semicarbazide offers a versatile and efficient route to a library of compounds with significant therapeutic potential. The protocols outlined in this guide are robust and can be adapted for a wide range of carbonyl-containing precursors. By leveraging the favorable electronic and steric properties of the fluorophenyl moiety, researchers can develop novel drug candidates, particularly in the fields of neurology and infectious diseases. The straightforward synthesis and detailed characterization methods make this an excellent platform for both academic research and industrial drug development programs.

References

  • Synthesis and anticonvulsant activity of some semicarbazone derivatives of some carbonyl compounds. International Journal of Scientific & Allied Research. [Link]

  • Semicarbazone derivatives and their pharmacological activities. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • 4-sulphamoylphenyl semicarbazones with anticonvulsant activity. Il Farmaco. [Link]

  • Evaluation of Anticonvulsant Activity and Toxicity Screening of Semicarbazones Derived from Quinazolinone Scaffold. Current Bioactive Compounds. [Link]

  • Semicarbazone Analogs as Anticonvulsant Agents: A Review. Central Nervous System Agents in Medicinal Chemistry. [Link]

  • Synthesis and Spectroscopic Studies of New Schiff Bases. Molecules. [Link]

  • Schiff base metal complex as a potential therapeutic drug in medical science. BIBECHANA. [Link]

  • Role of Schiff Base in Drug Discovery Research. Journal of Molecular and Genetic Medicine. [Link]

  • Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega (via PMC). [Link]

  • APPLICATION OF METAL COMPLEXES OF SCHIFF BASES AS AN ANTIMICROBIAL DRUG: A REVIEW OF RECENT WORKS. ResearchGate. [Link]

  • Synthesis and Spectroscopic Investigations of Schiff Base Ligand and Its Bimetallic Ag(I) Complex as DNA and BSA Binders. Molecules. [Link]

  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of Al-Nahrain University. [Link]

  • Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega. [Link]

  • Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules. [Link]

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules. [Link]

  • Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. Current Drug Discovery Technologies. [Link]

  • Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-fluorophenyl) imino]methyl}phenol Metal (II) Complexes. Bioinorganic Chemistry and Applications. [Link]

  • Synthesis, Characterization and Antibacterial Activity of Semicarbazide Based Schiff Bases and their Pb(II), Zr(IV) and U(VI) Metal Complexes. Advanced Journal of Chemistry, Section B. [Link]

  • Synthesis and Antimicrobial Activity of Some Schiff Base. Juniper Publishers. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF SCHIFF BASE, 4- CHLORO-2-{(E)-[(4-FLUOROPHENYL) IMINO]METHYL}PHENOL AND ITS TRANSITION METAL (II) COMPLEXES. Jomo Kenyatta University of Agriculture and Technology. [Link]

  • Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules. [Link]

  • Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Journal of the Saudi Chemical Society. [Link]

  • New Semicarbazone-Schiff Base Coordination; Synthesis, Characterization and Biological Evaluation. ResearchGate. [Link]

  • Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. Molecules. [Link]

  • New Semicarbazone-Schiff Base Coordination; Synthesis, Characterization and Biological Evaluation. Wasit Journal for Pure sciences. [Link]

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Application Notes and Protocols for the Cyclization of N-(4-fluorophenyl)hydrazinecarboxamide to 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1,2,4-Triazole Scaffold in Modern Drug Discovery

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2][3] Its unique structural features, including its aromaticity and ability to participate in hydrogen bonding, allow for potent and selective interactions with various biological targets. This has led to the development of numerous drugs with diverse pharmacological activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[1][2][4][5] The synthesis of novel 1,2,4-triazole derivatives continues to be an active area of research for the development of new and improved therapeutic agents. This guide provides a detailed technical overview and practical protocols for the synthesis of 1,2,4-triazoles, focusing on the cyclization of N-(4-fluorophenyl)hydrazinecarboxamide, a key precursor for a range of biologically active molecules.

PART 1: Synthesis of the Starting Material: N-(4-fluorophenyl)hydrazinecarboxamide

A reliable and efficient synthesis of the starting material is paramount for the successful production of the target 1,2,4-triazole derivatives. N-(4-fluorophenyl)hydrazinecarboxamide (also known as 4-(4-fluorophenyl)semicarbazide) can be prepared through a one-pot, two-step approach from 4-fluoroaniline. This method involves the in situ formation of a carbamate followed by its reaction with hydrazine.

Protocol 1: One-Pot Synthesis of N-(4-fluorophenyl)hydrazinecarboxamide

This protocol is adapted from established methods for the synthesis of 4-substituted semicarbazides.

Materials and Reagents:

  • 4-fluoroaniline

  • 2,2,2-Trifluoroethyl chloroformate

  • Triethylamine (TEA)

  • Hydrazine hydrate

  • Dichloromethane (DCM)

  • Ethanol

Instrumentation:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Rotary evaporator

  • Standard glassware for filtration and purification

Step-by-Step Procedure:

  • Carbamate Formation:

    • In a clean, dry round-bottom flask, dissolve 4-fluoroaniline (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add 2,2,2-trifluoroethyl chloroformate (1 equivalent) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Semicarbazide Formation:

    • Once the carbamate formation is complete, remove the solvent, excess triethylamine, and unreacted chloroformate under reduced pressure using a rotary evaporator.

    • To the crude carbamate residue, add a solution of hydrazine hydrate (1.2 equivalents) in ethanol.

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 1.5-2 hours.

    • Upon cooling, the N-(4-fluorophenyl)hydrazinecarboxamide product will typically precipitate out of the solution.

  • Purification:

    • Collect the solid product by filtration and wash with cold ethanol.

    • The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford a white crystalline solid.

Causality Behind Experimental Choices:

  • 2,2,2-Trifluoroethyl chloroformate is chosen as the activating agent for the amine due to its high reactivity, which allows for the efficient formation of the carbamate intermediate under mild conditions.

  • Triethylamine acts as a base to neutralize the hydrochloric acid generated during the carbamate formation, driving the reaction to completion.

  • The one-pot approach is advantageous as it avoids the isolation of the intermediate carbamate, which can be less stable and simplifies the overall synthetic procedure, leading to higher overall yields and reduced waste.

PART 2: Cyclization to 1,2,4-Triazoles

The cyclization of N-(4-fluorophenyl)hydrazinecarboxamide to form the 1,2,4-triazole ring requires a reagent that can provide the fifth atom of the ring, which is a carbon atom. Common and effective reagents for this transformation include formic acid and triethyl orthoformate. The choice of reagent will determine the substituent at the 3-position of the resulting triazole.

Method A: Cyclization using Formic Acid to yield 4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

This method introduces a carbonyl group at the 3-position of the triazole ring, forming a triazolone. This is a well-established method for the cyclization of semicarbazides.

Protocol 2: Synthesis of 4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Materials and Reagents:

  • N-(4-fluorophenyl)hydrazinecarboxamide

  • Formic acid (96%)

Instrumentation:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard glassware for filtration and purification

Step-by-Step Procedure:

  • Reaction Setup:

    • In a round-bottom flask, suspend N-(4-fluorophenyl)hydrazinecarboxamide (1 equivalent) in an excess of 96% formic acid.

    • Fit the flask with a reflux condenser.

  • Cyclization Reaction:

    • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 1-2 hours. During this time, the evolution of gas may be observed.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification:

    • After cooling to room temperature, carefully pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid product by filtration and wash thoroughly with water to remove any residual formic acid.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water, to yield 4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one as a crystalline solid.

Reaction Mechanism:

The reaction proceeds through an initial formylation of the terminal nitrogen of the hydrazinecarboxamide, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the stable 1,2,4-triazol-3-one ring.

Data Presentation

Table 1: Summary of Key Synthetic Steps and Expected Outcomes

StepReactionKey ReagentsTypical YieldProduct
1 Synthesis of Starting Material4-fluoroaniline, 2,2,2-trifluoroethyl chloroformate, hydrazine hydrate70-85%N-(4-fluorophenyl)hydrazinecarboxamide
2A Cyclization to TriazoloneN-(4-fluorophenyl)hydrazinecarboxamide, Formic acid80-90%4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Visualization of Workflows

Diagram 1: Synthesis of N-(4-fluorophenyl)hydrazinecarboxamide

G cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Semicarbazide Formation 4-fluoroaniline 4-fluoroaniline Carbamate Intermediate Carbamate Intermediate 4-fluoroaniline->Carbamate Intermediate DCM, 0°C to RT TEA TEA TEA->Carbamate Intermediate TFE Chloroformate 2,2,2-Trifluoroethyl chloroformate TFE Chloroformate->Carbamate Intermediate Hydrazine Hydrate Hydrazine Hydrate Carbamate Intermediate->Hydrazine Hydrate Semicarbazide Product N-(4-fluorophenyl)hydrazinecarboxamide Hydrazine Hydrate->Semicarbazide Product Ethanol, Reflux

Caption: One-pot synthesis of the semicarbazide starting material.

Diagram 2: Cyclization to 4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

G Start N-(4-fluorophenyl)hydrazinecarboxamide Process Reflux (105-110°C, 1-2h) Start->Process Reagent Formic Acid (excess) Reagent->Process Intermediate Formylated Intermediate (transient) Process->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product 4-(4-fluorophenyl)-2,4-dihydro- 3H-1,2,4-triazol-3-one Cyclization->Product

Caption: Cyclization pathway to the corresponding 1,2,4-triazol-3-one.

Trustworthiness and Self-Validation

The protocols provided herein are based on well-established and widely published synthetic methodologies for the formation of semicarbazides and their subsequent cyclization to 1,2,4-triazoles. The progress of each reaction step can be reliably monitored by standard analytical techniques such as Thin-Layer Chromatography (TLC) to ensure the complete consumption of starting materials before proceeding to the next step or work-up. The identity and purity of the synthesized compounds should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point analysis. The expected spectral data for the final product, 4-(4-fluorophenyl)-1,2,4-triazolidine-3,5-dione, includes characteristic signals in the ¹H NMR spectrum corresponding to the aromatic protons of the fluorophenyl group and the N-H protons of the triazole ring, as has been previously reported for analogous structures.[5]

References

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Pharmacological significance of triazole scaffold - Taylor & Francis. (2010, June 28). Retrieved February 23, 2026, from [Link]

  • A Comprehensive review on 1, 2,4 Triazole. (n.d.). Retrieved February 23, 2026, from [Link]

  • 1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. (2012, December 1). Retrieved February 23, 2026, from [Link]

  • Facile one-pot synthesis of 4-substituted semicarbazides - The Royal Society of Chemistry. (2014, November 18). Retrieved February 23, 2026, from [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - MDPI. (2004, March 31). Retrieved February 23, 2026, from [Link]

  • Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene - PharmaInfo. (n.d.). Retrieved February 23, 2026, from [Link]

  • One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. (n.d.). Retrieved February 23, 2026, from [Link]

  • WO2009039255A9 - Methods for production of 1,2,4-triazol-3-one - Google Patents. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Catalyst Optimization for Hydrazinecarboxamide (Semicarbazone) Ligation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Semicarbazone Synthesis Support Hub. This guide addresses the specific challenges of condensing hydrazinecarboxamide (semicarbazide) with carbonyl substrates. Unlike generic Schiff base formation, this reaction requires precise pH modulation to balance nucleophilicity against electrophilic activation.

Module 1: The Catalyst Decision Matrix

The choice of catalyst is not arbitrary; it is dictated by the electronic and steric nature of your carbonyl substrate. Use the following matrix to select the optimal activation mode.

Catalyst Performance Table
Catalyst SystemActive SpeciesOptimal pHBest ForContraindications
Sodium Acetate / Acetic Acid Buffered

4.5 – 5.0Standard Aldehydes & Ketones. The "Goldilocks" zone for general synthesis.Extremely hindered ketones (too slow).
Conc. HCl / Ethanol Free

< 2.0Hindered Ketones. High proton concentration forces carbonyl activation.Acid-sensitive substrates (e.g., acetals). Risk of amine protonation if excess used.
Lewis Acids (e.g.,

,

)
Metal Center (

)
NeutralAnhydrous / Sensitive Substrates. Activates carbonyl without protonating the amine.Aqueous solvents (catalyst deactivation).
Mechanochemical (None/Grinding) Friction/Crystal LatticeN/AGreen Chemistry. Solvent-free synthesis for solid aldehydes.Liquid substrates or thermally unstable compounds.
Logic Flow: Selecting Your Catalyst

The following decision tree models the logic a Senior Scientist uses when designing a protocol.

CatalystSelection Start Select Substrate Solubility Is substrate water/alcohol soluble? Start->Solubility Sterics Is Carbonyl Hindered? (e.g., Di-ortho substituted, bulky ketone) Solubility->Sterics Yes MethodD Method D: Solid-State Grinding Solubility->MethodD No (Solid only) Sensitivity Acid Sensitive Groups? Sterics->Sensitivity No MethodB Method B: HCl Catalysis Sterics->MethodB Yes (Needs strong activation) MethodA Method A: NaOAc/EtOH (Standard) Sensitivity->MethodA No MethodC Method C: Lewis Acid / Anhydrous Sensitivity->MethodC Yes (Avoid protons) MethodB->MethodC If yield < 20%

Figure 1: Decision tree for selecting the appropriate catalytic system based on substrate solubility and reactivity.

Module 2: The Mechanism & The "Goldilocks" pH

Understanding why the reaction fails is critical. The formation of semicarbazones is a classic example of pH-rate profile optimization .

  • The Trap: You need acid to activate the carbonyl (

    
    ), but that same acid can protonate the semicarbazide nucleophile (
    
    
    
    ), rendering it unreactive.
  • The Solution: A pH of ~4.5 is the mathematical optimum where the product of [Free Nucleophile]

    
     [Activated Carbonyl] is maximized.
    

Mechanism Acid Acid Catalyst (H+) Activated Activated Carbonyl (C=OH+) Acid->Activated ProtonatedSemi Protonated Amine (DEAD END) Acid->ProtonatedSemi Carbonyl Carbonyl (Electrophile) Carbonyl->Activated Activation Product Semicarbazone (Schiff Base) Activated->Product Semicarb Semicarbazide (Nucleophile) Semicarb->ProtonatedSemi pH < 3 (Too Acidic) Semicarb->Product Nucleophilic Attack

Figure 2: The dual role of acid.[1][2] Excess acid deactivates the nucleophile (grey node), stalling the reaction.

Module 3: Troubleshooting Guides (FAQs)

Category 1: Physical State Issues

Q: My product is separating as a sticky oil or gum instead of a solid. How do I fix this?

  • The Cause: This is the "Oiling Out" phenomenon, common when the product's melting point is near the reaction temperature or when impurities (unreacted aldehyde) depress the melting point.

  • The Fix:

    • The "Scratch" Technique: Cool the mixture on ice. Use a glass rod to vigorously scratch the side of the flask at the air/liquid interface. This creates micro-abrasions that serve as nucleation sites.

    • Solvent Modification: If using EtOH/Water, the water content may be too high, forcing the product out too fast as an oil. Add a small amount of EtOH to redissolve, then add water dropwise until just turbid.

    • Trituration: Decant the supernatant. Add a non-polar solvent (Hexane or Diethyl Ether) and grind the oil with a spatula. This extracts impurities and often induces crystallization.

Category 2: Impurity Profiles

Q: I see a secondary spot on TLC that isn't starting material. What is it?

  • The Cause: It is likely the Azine (

    
    ).
    
  • Mechanism: Semicarbazide can hydrolyze to hydrazine (

    
    ) under harsh acidic conditions or high heat. The hydrazine then reacts with two equivalents of your carbonyl.
    
  • Prevention:

    • Do not reflux longer than necessary.

    • Ensure your Semicarbazide HCl is high quality (white, not yellowed).

    • Use the Sodium Acetate method (Method A) to buffer the acidity.

Q: My yield is low (<40%) despite long reflux times.

  • The Cause: Likely incorrect pH. If you used straight HCl without buffering, the pH might be < 1.

  • The Fix: Check the pH of your reaction mixture with a paper strip. If it is bright red (pH 1), add Sodium Acetate crystals until it tests orange (pH 4-5). You will often see immediate precipitation.

Module 4: Validated Protocols

Method A: The Standard Buffered Protocol (Recommended)

Best for: 90% of aromatic aldehydes and simple ketones.

  • Preparation: In a 100 mL Erlenmeyer flask, dissolve Semicarbazide Hydrochloride (1.1 g, 10 mmol) and Sodium Acetate (1.5 g, ~18 mmol) in Water (10 mL).

    • Note: The Sodium Acetate acts as a base to release the free amine from the hydrochloride salt and buffer the solution to pH ~5.

  • Substrate Addition: Dissolve your Aldehyde/Ketone (10 mmol) in Ethanol (10-20 mL).

    • Tip: If the substrate is insoluble in cold ethanol, warm slightly.

  • Reaction: Pour the organic phase into the aqueous phase with vigorous stirring.

    • Observation: A white/yellow precipitate usually forms within 5–10 minutes.

    • Optimization: If no solid forms, heat on a steam bath for 10–20 minutes, then cool on ice.

  • Isolation: Filter via Buchner funnel.[3] Wash with cold water (to remove NaCl and NaOAc) and then a small amount of cold ethanol.

Method B: Acid-Catalyzed (For Hindered Ketones)

Best for: Acetophenone derivatives, benzophenones, or sterically crowded substrates.

  • Preparation: Dissolve the Ketone (10 mmol) in Ethanol (20 mL).

  • Catalyst: Add Semicarbazide Hydrochloride (1.2 g) dissolved in Water (5 mL).

  • Activation: Add 10 drops of Concentrated HCl .

  • Reflux: Heat to reflux for 30–60 minutes.

  • Workup: Cool to room temperature. If no crystals form, pour the mixture onto 50 g of crushed ice. The dilution of the alcohol usually forces precipitation.

Method C: Green Mechanochemical Synthesis

Best for: Solid aldehydes, avoiding solvents.

  • Mix: Place solid Aldehyde (5 mmol) and Semicarbazide Hydrochloride (5.5 mmol) in a clean mortar.

  • Catalyst: Add Sodium Acetate (5.5 mmol) to the solid mix.

  • Grind: Grind vigorously with a pestle.

    • Observation: The mixture will likely become a paste (eutectic melt) as water is released during condensation.

  • Finish: Continue grinding for 10-15 minutes. Allow to stand for 10 minutes, then wash the solid with water on a filter.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for pH dependence and semicarbazone protocols).
  • Williamson, K. L. (1999). Macroscale and Microscale Organic Experiments. Houghton-Mifflin. Link

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation.[1][2] Journal of the American Chemical Society, 81(2), 475–481. (Foundational paper on pH rate profiles).

  • Sriram, D., et al. (2004).[1] Synthesis of antitubercular semicarbazones. Bioorganic & Medicinal Chemistry Letters. (Application of semicarbazones in drug discovery).

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Principles supporting mechanochemical/solvent-free methods).

Sources

Technical Support Center: Overcoming Steric Hindrance in N-(4-fluorophenyl)semicarbazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and drug development professionals working with N-(4-fluorophenyl)semicarbazide derivatives. This guide is designed to provide expert insights and practical solutions to a common and often frustrating challenge: steric hindrance. Steric hindrance, the spatial obstruction by bulky chemical groups that slows down or prevents reactions, can significantly impact yields, product purity, and the overall success of your synthetic campaigns.[1]

This resource moves beyond simple protocols to explain the underlying principles, helping you make informed decisions to troubleshoot and optimize your reactions. We will explore the conformational and electronic factors at play and provide validated strategies to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a particular problem for N-(4-fluorophenyl)semicarbazide derivatives?

A1: Steric hindrance is a non-bonding interaction that influences the shape and reactivity of ions and molecules.[2] It arises when the size of atoms or groups of atoms prevents chemical reactions that are observed in related molecules with smaller groups.[1] In the case of N-(4-fluorophenyl)semicarbazide, the bulky 4-fluorophenyl group attached to the terminal nitrogen can physically block the approach of reactants to the adjacent nucleophilic nitrogen or the carbonyl group. This can lead to low yields, slow reaction rates, or complete reaction failure, particularly when reacting with bulky aldehydes, ketones, or acylating agents.[3][4]

Q2: How do I know if steric hindrance is the primary cause of my poor reaction outcome?

A2: Differentiating steric effects from electronic or other issues is key. Common signs that steric hindrance is the culprit include:

  • Reaction works with smaller analogues: If the same reaction proceeds smoothly with a less bulky substrate (e.g., phenylsemicarbazide or a smaller aliphatic semicarbazide) but fails with your N-(4-fluorophenyl) derivative, steric hindrance is a likely cause.

  • Improved yields with less hindered reagents: If reacting your semicarbazide with a small, unhindered aldehyde works, but a reaction with a bulky ketone like di-tert-butyl ketone fails, the issue is likely steric.

  • No reaction even with extended reaction times and higher temperatures: While heating can overcome some activation barriers, a complete lack of product formation often points to a severe spatial blockade that increased kinetic energy alone cannot resolve.

  • Formation of side products from less hindered pathways: The reaction may proceed through an alternative, less sterically demanding pathway, yielding unexpected products.

Q3: What role does the 4-fluoro substituent play? Is it just steric?

A3: The 4-fluoro substituent has a dual influence. While fluorine is the smallest halogen, the phenyl ring itself is the primary source of steric bulk. The fluorine atom's main contribution is electronic. As a highly electronegative atom, it exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring.[5][6] This electronic effect can sometimes work in concert with steric hindrance, reducing the nucleophilicity of the adjacent nitrogen atoms and making the desired reaction even more challenging.

Troubleshooting Guide: From Low Yields to Optimized Protocols

This section provides in-depth solutions to specific experimental problems.

Problem 1: Low to No Yield in Semicarbazone Formation with a Hindered Ketone/Aldehyde

You are attempting to synthesize a semicarbazone by reacting N-(4-fluorophenyl)semicarbazide with a sterically demanding carbonyl compound, but the yield is negligible.

The transition state required for nucleophilic attack of the semicarbazide's terminal nitrogen onto the carbonyl carbon is too high in energy due to steric repulsion between the bulky groups on both reactants. This spatial clash prevents the reactants from achieving the necessary orientation for the reaction to occur.

cluster_0 Steric Hindrance in Semicarbazone Formation Semicarbazide N-(4-fluorophenyl)semicarbazide (Bulky Nucleophile) Collision Steric Clash Semicarbazide->Collision Approach Blocked Ketone Hindered Ketone (e.g., Di-tert-butyl ketone) Ketone->Collision Approach Blocked cluster_1 Conformational Equilibrium Inactive Inactive Conformer (N lone pair shielded) Active Active Conformer (N lone pair exposed) Inactive->Active Slow Equilibrium Product Product Active->Product Reaction with Electrophile (E+) start Low Yield / No Reaction check_analog Test with less hindered analog (e.g., phenylsemicarbazide) start->check_analog steric_issue Steric Hindrance Confirmed check_analog->steric_issue Reaction improves other_issue Investigate Electronic Effects or Catalyst Poisoning check_analog->other_issue No improvement increase_temp Increase Temperature (Conventional or Microwave) steric_issue->increase_temp change_catalyst Change Catalyst (e.g., to stronger Lewis Acid) steric_issue->change_catalyst change_solvent Screen Solvents (Polar vs. Non-polar) steric_issue->change_solvent success Reaction Optimized increase_temp->success change_catalyst->success change_solvent->success

Sources

Validation & Comparative

Comparative Spectroscopic Guide: 4-(4-Fluorophenyl)semicarbazide (4-FPSC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-fluorophenyl)semicarbazide (4-FPSC) is a critical intermediate in the synthesis of fluorinated bioactive heterocycles, particularly anticonvulsants and antimicrobial agents. In drug development, the fluorine atom is strategically employed to enhance metabolic stability and lipophilicity.

However, distinguishing 4-FPSC from its non-fluorinated precursors (e.g., 4-fluoroaniline) or halogenated analogs (e.g., 4-chlorophenylsemicarbazide) during Quality Control (QC) is a frequent challenge. This guide provides a definitive FTIR spectral comparison, establishing the C-F stretching vibration (1210–1250 cm⁻¹) and the Para-substitution pattern (820–840 cm⁻¹) as the primary validation checkpoints.

Structural Context & Synthesis Workflow

To understand the spectral data, one must understand the origin of the molecule. 4-FPSC is typically synthesized via the nucleophilic addition of hydrazine hydrate to 4-fluorophenyl isocyanate (or generated in situ from 4-fluoroaniline and sodium cyanate).

Figure 1: Synthesis & Structural Logic

SynthesisWorkflow Start 4-Fluoroaniline (Starting Material) Intermediate 4-Fluorophenyl Urea (Potential Impurity) Start->Intermediate Side Reaction Product 4-(4-Fluorophenyl)semicarbazide (Target) Start->Product Direct Route (via Isocyanate in situ) Reagent Sodium Cyanate (NaOCN) / H+ Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Product Nucleophilic Addition Check1 QC Checkpoint: Absence of Isocyanate (~2270 cm-1) Product->Check1 Check2 QC Checkpoint: Amide I & II (1650-1690 cm-1) Product->Check2

Caption: Synthesis pathway of 4-FPSC highlighting critical QC checkpoints for reaction completion.

Comparative FTIR Analysis: 4-FPSC vs. Analogs

The following table contrasts 4-FPSC with its direct non-fluorinated analog (Phenylsemicarbazide) and a chlorinated analog (4-Chlorophenylsemicarbazide). This comparison isolates the specific spectral contributions of the fluorine atom.[1]

Table 1: Diagnostic Peak Comparison
Functional GroupVibration Mode4-FPSC (Target) Phenylsemicarbazide (PSC) 4-Chlorophenylsemicarbazide Significance
Primary Amine (-NH₂) Stretch (Asym/Sym)3350–3430 cm⁻¹3300–3400 cm⁻¹3370–3420 cm⁻¹Confirms hydrazide tail integrity.
Secondary Amine (-NH-) Stretch~3200–3250 cm⁻¹~3200 cm⁻¹~3200 cm⁻¹Broad band due to H-bonding.
Amide I (C=O) Stretch1650–1690 cm⁻¹ 1640–1670 cm⁻¹1680 cm⁻¹High intensity. F-substitution may slightly elevate frequency via induction.
Amide II (N-H) Bending1530–1570 cm⁻¹1530–1560 cm⁻¹1560 cm⁻¹Coupled with C-N stretch.
Aryl-Fluorine (C-F) Stretch 1210–1250 cm⁻¹ Absent Absent PRIMARY IDENTIFIER. Strong, sharp peak.
Aryl-Chloride (C-Cl) StretchAbsentAbsent1035 / 750 cm⁻¹ Distinguishes F from Cl analogs.
Para-Substitution C-H OOP Bend820–840 cm⁻¹ 750 & 690 cm⁻¹ (Mono)810–830 cm⁻¹Distinguishes para-F from ortho/meta isomers or unsubstituted rings.

Note on Data: The C-F stretch in aromatic systems is highly characteristic, typically appearing between 1200–1250 cm⁻¹. In 4-FPSC, this band is often the most intense peak in the fingerprint region, distinguishing it from the C-N stretch (approx. 1300 cm⁻¹) found in all semicarbazides.

Detailed Mechanistic Insights

The Fluorine Effect (Inductive vs. Resonance)

The presence of the fluorine atom at the para position exerts two competing effects:

  • Inductive (-I): Withdraws electron density through the sigma bond framework. This strengthens the C-F bond, placing its absorption (1210–1250 cm⁻¹) significantly higher than C-Cl (1000–1100 cm⁻¹).

  • Resonance (+R): Donates electron density into the ring. While this affects chemical reactivity, in FTIR, the -I effect dominates the bond force constant for the C-F bond itself.

The Semicarbazide "Fingerprint"

The semicarbazide moiety (-NH-CO-NH-NH₂) is a urea derivative.

  • Amide I (C=O): In 4-FPSC, the carbonyl stretch appears lower than in typical esters (1735 cm⁻¹) because the adjacent nitrogen atoms donate electron density into the carbonyl anti-bonding orbital (resonance), weakening the C=O bond and lowering its frequency to ~1670 cm⁻¹.

  • Hydrazine Tail: The presence of the terminal -NH₂ group is validated by the "doublet" appearance in the 3300–3450 cm⁻¹ region (asymmetric and symmetric stretches), differentiating it from urea derivatives which would have different H-bonding patterns.

Experimental Protocol for Spectral Validation

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

Sample Preparation (KBr Pellet Method)

Rationale: KBr pellets are preferred over ATR for semicarbazides to avoid pressure-induced spectral shifts and to obtain better resolution of the N-H stretching region.

  • Desiccation: Dry the 4-FPSC sample in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture (water masks N-H peaks).

  • Ratio: Mix 2 mg of 4-FPSC with 200 mg of spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Compression: Press at 10 tons for 2 minutes to form a transparent pellet.

Measurement Parameters
  • Range: 4000–400 cm⁻¹[2][3][4][5]

  • Resolution: 4 cm⁻¹[3]

  • Scans: 32 (minimum) to reduce signal-to-noise ratio.

Quality Control Decision Tree

Use the following logic flow to interpret the resulting spectrum.

Figure 2: Spectral Interpretation Logic

SpectralLogic Start Acquire Spectrum CheckCO Check 1650-1690 cm-1 (Amide I Present?) Start->CheckCO CheckNH Check 3300-3450 cm-1 (NH2 Doublet Present?) CheckCO->CheckNH Yes ResultFail1 FAIL: Not Semicarbazide CheckCO->ResultFail1 No CheckCF Check 1210-1250 cm-1 (Strong C-F Peak?) CheckNH->CheckCF Yes CheckNH->ResultFail1 No (Broad singlet = Urea?) CheckPara Check 800-850 cm-1 (Single Strong Band?) CheckCF->CheckPara Yes ResultFail2 FAIL: Non-Fluorinated/Wrong Halogen CheckCF->ResultFail2 No (Check 1035 for Cl) ResultPass PASS: Identity Confirmed CheckPara->ResultPass Yes ResultFail3 FAIL: Isomer Mix (Ortho/Meta) CheckPara->ResultFail3 No (Multiple bands < 800)

Caption: Step-by-step decision tree for validating 4-FPSC identity via FTIR.

References

  • Synthesis and Spectral Data of 4-Substituted Semicarbazones

    • Title: Design and Synthesis of Some Novel 4-(4-substituted aryl) Semicarbazones as Anticonvulsant Agents.
    • Source: N
    • Relevance: Provides specific IR assignments for the 4-fluorophenyl semicarbazone moiety (Ar-F @ 1245 cm⁻¹, C=O @ 1735 cm⁻¹ for the deriv
    • URL:[Link]

  • General Semicarbazide Synthesis & Characterization

    • Title: Facile one-pot synthesis of 4-substituted semicarbazides.
    • Source: Royal Society of Chemistry (RSC Advances).
    • Relevance: Establishes baseline N-H and C=O frequencies for the hydrazinecarboxamide core.
    • URL:[Link]

  • Title: A Comparative Spectroscopic Guide to 3-Chloro-4-fluoroaniline and Its Derivatives.
  • Unsubstituted Analog Data

    • Title: Molecular structure and vibrational spectra of 4-phenylsemicarbazide.[5]

    • Source: Journal of Molecular Structure (via ResearchG
    • Relevance: Provides the control spectrum for Phenylsemicarbazide to prove the absence of the 1200-1250 cm⁻¹ peak in non-fluorin
    • URL:[Link]

Sources

HRMS Analysis for Impurity Detection in Hydrazinecarboxamide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydrazinecarboxamide (Semicarbazide) is a critical intermediate in the synthesis of nitrofuran antibiotics and polymer blowing agents. Its synthesis—typically via the condensation of hydrazine and urea—is deceptively simple but prone to generating trace levels of genotoxic impurities (GTIs) and structurally similar by-products that evade conventional detection.

This guide objectively compares High-Resolution Mass Spectrometry (HRMS) against traditional HPLC-UV and standard LC-MS techniques. While HPLC-UV remains the workhorse for assay purity, it fails to detect non-chromophoric impurities like free hydrazine at ppm levels or distinguish isobaric interferences. We present a validated HRMS workflow that achieves <1 ppm detection limits for genotoxic impurities while simultaneously characterizing unknown process-related substances.

The Impurity Landscape in Semicarbazide Synthesis[1]

The synthesis of hydrazinecarboxamide (


) involves the reaction of hydrazine hydrate with urea. This process generates a specific profile of impurities that dictates the safety of the final pharmaceutical intermediate.
Impurity TypeSpecific CompoundOriginAnalytical Challenge
Genotoxic (GTI) Hydrazine (

)
Unreacted starting materialNo UV chromophore ; highly polar; difficult to retain on C18.
Process By-product Biurea (Hydrazodicarbonamide)Condensation of 2 urea + 1 hydrazineStructurally similar to API; co-elution risks.
Degradant Azodicarbonamide Oxidation of biureaThermal instability during analysis.
Cyclized Product 1,2,4-Triazol-5-one Thermal cyclization of semicarbazideIsomeric complexity.
Why Conventional Methods Fail
  • HPLC-UV: Hydrazine lacks a chromophore. Derivatization (e.g., with benzaldehyde) is required, but this adds a processing step that can introduce variability. Furthermore, UV cannot identify "unexpected" peaks—it only quantifies what you suspect is there.

  • GC-MS: Hydrazine is too polar and thermally unstable for direct GC analysis without derivatization.

  • Standard LC-MS (Triple Quad): Excellent for quantifying known targets (like hydrazine) but lacks the resolving power to characterize unknown degradants or separate ions with identical nominal masses (isobars).

Technology Comparison: HRMS vs. Alternatives

The following data compares the performance of Orbitrap-based HRMS against HPLC-UV and Triple Quadrupole MS (QqQ) for this specific application.

Table 1: Performance Metrics in Impurity Profiling
FeatureHPLC-UV (210 nm)LC-MS/MS (QqQ)LC-HRMS (Orbitrap)
Hydrazine Detection (LOD) N/A (Direct); ~5 ppm (Derivatized)0.05 ppm (Derivatized)0.01 ppm (Derivatized)
Biurea Detection Good (if separated)Excellent SensitivityExcellent + Structural Conf.
Unknown ID Impossible (Retention time only)Limited (Nominal Mass)Definitive (Exact Mass <2ppm)
Throughput HighHighMedium (High data density)
False Positive Rate High (Matrix interference)LowNear Zero (Mass Accuracy)

Insight: HRMS is not just a detector; it is a structural elucidation tool. When a new peak appears at RRT 1.2, HPLC-UV tells you something is there. HRMS tells you it is


 (Biurea) with a mass error of 0.8 ppm.

Comprehensive HRMS Workflow

This protocol utilizes a "Dual-Track" approach:

  • Track A (Direct): For organic impurities (Biurea, Triazolone).

  • Track B (Derivatized): Specifically for trace Hydrazine quantitation.

Track A: Direct Analysis of Organic Impurities

Objective: Detect process by-products (Biurea, Azodicarbonamide).

  • Sample Prep: Dissolve 10 mg Semicarbazide HCl in 10 mL

    
    :MeOH (90:10). Vortex for 2 min. Filter (0.22 µm PVDF).
    
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the polarity of semicarbazide.

    • Stationary Phase: Amide or Zwitterionic column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.

    • Gradient: 95% B to 50% B over 10 mins.

  • MS Parameters (Orbitrap):

    • Mode: Positive ESI (+).

    • Resolution: 70,000 FWHM @ m/z 200.

    • Scan Range: m/z 50–500.

Track B: Trace Hydrazine Quantification (Derivatization)

Objective: Quantify genotoxic hydrazine at <1 ppm.

  • Reagent: 2-Nitrobenzaldehyde (2-NBA) or p-Dimethylaminobenzaldehyde (p-DAB). Recommendation: 2-NBA forms a stable hydrazone identifiable by HRMS.

  • Reaction: Mix 1 mL sample solution + 0.5 mL 2-NBA solution (in MeOH). Incubate at 60°C for 20 min.

  • Separation: The resulting hydrazone is less polar and can be analyzed on a standard C18 column.

  • Detection: Target the exact mass of the derivatized product.

    • Mechanism:[1][2]

      
       Hydrazone (
      
      
      
      ).
    • Target m/z: 166.0611 (Theoretical

      
      ).
      

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix and workflow for analyzing hydrazinecarboxamide batches.

HRMS_Workflow Start Crude Hydrazinecarboxamide Synthesis Batch Split Sample Preparation Split Start->Split DirectPrep Direct Dissolution (H2O/MeOH) Split->DirectPrep Track A: Organic Impurities DerivPrep Derivatization (w/ 2-Nitrobenzaldehyde) Split->DerivPrep Track B: Genotoxins HILIC HILIC Chromatography (Retains Polar Species) DirectPrep->HILIC HRMS_Full Full Scan HRMS (m/z 50-500) HILIC->HRMS_Full Data_Unknowns Unknown Identification (Biurea, Triazolone) HRMS_Full->Data_Unknowns Report Final Purity Profile (ICH M7 Compliant) Data_Unknowns->Report C18 C18 Reverse Phase LC (Retains Hydrazone) DerivPrep->C18 HRMS_Target Targeted SIM/PRM (m/z 166.0611) C18->HRMS_Target Data_GTI GTI Quantification (Hydrazine < 1 ppm) HRMS_Target->Data_GTI Data_GTI->Report

Caption: Dual-track HRMS workflow separating direct profiling of organic by-products from targeted derivatization of genotoxic hydrazine.

Experimental Validation & Case Study

Case Study: Detection of "Ghost" Impurity X

In a recent stability study of Semicarbazide HCl, HPLC-UV showed a minor peak (0.05% area) at RRT 0.85.

  • Hypothesis: It was assumed to be Biurea.

  • HRMS Investigation:

    • Biurea theoretical m/z: 119.0567

      
      .
      
    • Observed m/z for Impurity X: 102.0301.

    • Formula Generation: HRMS software predicted

      
       (Mass error: 1.2 ppm).
      
  • Impact: The synthesis temperature was lowered by 5°C, eliminating the impurity. This root-cause analysis was only possible due to the exact mass capability of HRMS.

Validation Criteria (Self-Validating System)

To ensure trustworthiness, the method includes:

  • Mass Accuracy Check: Internal lock mass (e.g., polysiloxane background ion) must be within 2 ppm.

  • Isotopic Pattern Matching: The experimental isotopic distribution of the derivatized hydrazine peak must match the theoretical pattern of

    
     with >90% score.
    
  • System Suitability: A standard mix of Semicarbazide (API) and Biurea (Impurity) must show baseline separation (

    
    ) in HILIC mode.
    

References

  • European Medicines Agency (EMA). Assessment Report on Semicarbazide. (Discusses the toxicological profile and origin of semicarbazide impurities).

  • Sun, M., et al. Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization. Talanta, 2023.[3] (Provides the basis for the derivatization protocol).

  • ResolveMass Laboratories. Case Study: Identifying Unknown Impurities using High-Resolution Mass Spectrometry. (Methodology for unknown identification).[4][5]

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.

  • Vertex AI Research. Semicarbazide Hydrochloride as Impurity in Drug Substances: A Validated LC-DAD-UV Method. (Comparative baseline for UV methods).

Sources

Safety Operating Guide

Proper Disposal Procedures: Hydrazinecarboxamide, N-(4-fluorophenyl)-

[1][2]

Executive Summary

Do not dispose of Hydrazinecarboxamide, N-(4-fluorophenyl)- (also known as 4-(4-fluorophenyl)semicarbazide) via municipal drains or standard trash.

This compound presents a dual-hazard profile: the hydrazine moiety confers reducing properties and potential toxicity, while the fluorinated phenyl ring necessitates specific incineration parameters to prevent the release of Hydrogen Fluoride (HF) gas.

Immediate Directive:

  • Waste Stream: Halogenated Organic Solids/Liquids.

  • Disposal Method: High-temperature incineration (

    
    ) with flue gas scrubbing.
    
  • Incompatibility: Strictly segregate from strong oxidizers (e.g., nitrates, perchlorates) to prevent exothermic decomposition.

Chemical Profile & Hazard Characterization

Before initiating disposal, verify the material identity and associated risks.

ParameterDataRelevance to Disposal
Chemical Name Hydrazinecarboxamide, N-(4-fluorophenyl)-Official shipping/manifest name.
Synonym 4-(4-fluorophenyl)semicarbazideCommon laboratory name.
CAS Number 326-36-3 (Typical isomer)Required for waste manifesting.
Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Fluorine content dictates incineration type.
Physical State Solid (Crystalline powder)Requires double-containment to prevent dust.
Hazards Acute Tox.[1][2][3][4] (Oral), Skin/Eye IrritantPPE required: Nitrile gloves, P95/N95 respirator.
Reactivity Reducing AgentExplosion Risk: Do not mix with oxidizers.[5]

The "Why": Causality & Mechanism

Expert Insight: Understanding the chemistry ensures compliance and safety.

The Fluorine Factor (Thermal Stability)

Unlike standard organic waste, fluorinated compounds possess the Carbon-Fluorine (C-F) bond—one of the strongest in organic chemistry (


Hydrogen Fluoride (HF)
  • Risk: HF is highly corrosive to incinerator linings and is a severe respiratory toxin.

  • Solution: The waste must be routed to a facility equipped with alkaline scrubbers (e.g., calcium hydroxide injection) to neutralize HF into calcium fluoride (

    
    ) before exhaust release [1].
    
The Hydrazine Backbone (Reactivity)

The semicarbazide structure (

  • Risk: In the presence of strong oxidizers (concentrated nitric acid, permanganates), this compound can undergo rapid, exothermic decomposition, evolving nitrogen gas (

    
    ) and potentially rupturing waste containers.
    
  • Solution: Strict segregation into "Reducing/Organic" waste streams.

Step-by-Step Disposal Protocol

Solid Waste (Pure Compound)
  • Segregation: Ensure no oxidizers are present in the waste container.

  • Primary Containment: Place the solid material into a clear, chemically resistant plastic bag (polyethylene). Twist and tape the neck of the bag to seal.

  • Secondary Containment: Place the sealed bag into a secondary container (e.g., a wide-mouth HDPE jar or a secondary bag).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Hydrazinecarboxamide, N-(4-fluorophenyl)-"

    • Hazard Checkbox: Toxic, Irritant.[1][2][5]

    • Note: Write "Contains Organic Fluorine" clearly on the tag to alert the disposal facility.

Liquid Waste (Mother Liquors/Solutions)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put chloroform solutions in non-fluorinated HDPE if storage is long-term).

  • Stream Selection: Pour into the "Halogenated Organic Solvents" carboy.

    • Critical: Do not pour into "Non-Halogenated" waste. Even small amounts of fluorine can violate the permit of a non-halogenated waste incinerator.

  • pH Check: Ensure the solution is neutral. If the synthesis involved acids, neutralize before adding to the organic waste drum to prevent drum corrosion.

Spill Cleanup Procedure

If the dry powder is spilled in the lab:

  • PPE: Don safety goggles, nitrile gloves, and a lab coat. If the spill is large (

    
    ), use a half-mask respirator to avoid inhaling dust.
    
  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Collection: Scoop the material (and the paper towel) into a wide-mouth jar.

  • Surface Decon: Wipe the surface with a soap/water solution. Semicarbazides are generally water-soluble.

  • Disposal: Treat the cleanup debris as Solid Hazardous Waste (see 4.1).

Visual Workflow: Disposal Decision Tree

The following diagram outlines the logical flow for determining the correct waste stream, ensuring the material reaches the correct incineration facility.

DisposalFlowStartWaste Generation:N-(4-fluorophenyl)hydrazinecarboxamideStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidLiquidLiquid Waste(Reaction Mixture)StateCheck->LiquidSolidPackDouble Bag in PolyethylenePlace in HDPE JarSolid->SolidPackLiquidSegSegregate: Halogenated Solvents(Do NOT mix with Oxidizers)Liquid->LiquidSegLabelingLabeling:'Toxic', 'Organic Fluorine'SolidPack->LabelingLiquidSeg->LabelingFacilityEHS / Waste Facility HandoffLabeling->FacilityIncinerationHigh-Temp Incineration(>1100°C) with HF ScrubbingFacility->Incineration

Figure 1: Decision tree for the segregation and packaging of fluorinated semicarbazide waste. Note the convergence on high-temperature incineration with scrubbing.

References

  • United States Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.[6] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 4-(4-Fluorophenyl)semicarbazide. National Library of Medicine. Retrieved from [Link]

Comprehensive Safety Guide: Personal Protective Equipment for Handling Hydrazinecarboxamide, N-(4-fluorophenyl)-

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to conduct your work with the highest degree of safety and efficacy. The handling of reactive and toxicologically significant compounds like Hydrazinecarboxamide, N-(4-fluorophenyl)-, demands more than just a checklist; it requires a deep, causal understanding of the risks involved and the protective barriers we employ. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety that protects you, your colleagues, and your research.

The protocols and recommendations outlined herein are grounded in established safety standards from authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).

Hazard Assessment: The 'Why' Behind the 'What'

Hydrazinecarboxamide, N-(4-fluorophenyl)- belongs to the hydrazine family of compounds, which are known for their reactivity and potential health hazards.[1][2] The presence of a fluorinated aromatic ring adds further considerations. A thorough risk assessment is the foundation of any safety protocol. The primary hazards associated with this class of compounds dictate our PPE choices.

Key Hazards of Hydrazine Derivatives and Aromatic Fluorides:

Hazard TypeDescriptionPrimary Risk & Rationale for PPE
Acute Toxicity Toxic if swallowed, inhaled, or absorbed through the skin.[3][4] Hydrazine and its derivatives can be destructive to the mucous membranes and upper respiratory tract.[5]This necessitates a complete barrier: chemical-resistant gloves and body protection to prevent skin contact, and respiratory protection where vapors or dusts may be generated.
Skin & Eye Damage Can cause severe skin irritation, burns, and serious eye damage.[6][7][8][9]Direct contact can lead to immediate and severe injury. Chemical splash goggles are mandatory at a minimum, with a face shield for higher-risk procedures to protect the entire face.
Sensitization May cause an allergic skin reaction upon repeated exposure.[4][10]Consistent and correct use of gloves is critical to prevent initial sensitization, which can lead to a debilitating occupational allergy.
Suspected Carcinogenicity Hydrazine and some of its derivatives are considered potential carcinogens.[4][6][10][11]Long-term exposure to even low levels must be avoided. This reinforces the need for robust engineering controls (fume hoods) and flawless PPE use to minimize any potential contact.
Reactivity Hydrazines are strong reducing agents and can react violently with oxidizing agents, acids, and certain metals.[1][6] Thermal decomposition can release irritating and toxic gases, such as nitrogen oxides and hydrogen fluoride.[7][8]A flame-resistant lab coat is essential due to the potential for ignition.[5] Safe handling requires strict segregation from incompatible materials.

The Hierarchy of Controls: Your Primary Defense

Before we even consider PPE, we must adhere to the hierarchy of controls, a fundamental principle of laboratory safety. PPE is the last line of defense, employed after more effective control measures have been implemented.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) e.g., Fume Hood, Glove Box Substitution->Engineering Administrative Administrative Controls (Change the way people work) e.g., SOPs, Training Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal barriers) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls, prioritizing engineering and administrative measures before relying on PPE.

For Hydrazinecarboxamide, N-(4-fluorophenyl)-, this means all handling of the solid or its solutions must, at a minimum, be performed within a certified chemical fume hood.[12]

Core PPE Requirements: A Head-to-Toe Approach

The selection of PPE must be tailored to the specific task being performed. The following table outlines the recommended PPE for various laboratory operations involving Hydrazinecarboxamide, N-(4-fluorophenyl)-.

Task/ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Solution Handling (<50 mL) inside a Fume Hood ANSI Z87.1-compliant safety goggles.[13][14]Nitrile or Neoprene gloves (minimum 4 mil thickness). Check manufacturer's compatibility data.[5]Flame-resistant lab coat, long pants, closed-toe leather or rubber shoes.[5]Not required if work is performed correctly within a certified fume hood.
Weighing Solid Compound ANSI Z87.1-compliant safety goggles.[13]Double-gloved: Inner pair of nitrile gloves, outer pair of chemically resistant gloves (e.g., Neoprene, Butyl Rubber).[14][15]Flame-resistant lab coat, long pants, closed-toe leather or rubber shoes.[5]Recommended: A NIOSH-approved N95 respirator to prevent inhalation of fine particulates.
Large-Scale Operations (>1L) or Splash-Prone Procedures Safety goggles AND a full-face shield.[5][13][14]Double-gloved: Inner laminate glove (e.g., Silver Shield) under a pair of heavy-duty Neoprene or Butyl Rubber gloves.[14]Flame-resistant lab coat over a chemical-resistant apron, long pants, closed-toe leather or rubber shoes.[14][15]Required if there is any chance of vapors escaping the primary engineering control. A full-face respirator with multi-purpose (ABEK) cartridges is recommended.[5]
Emergency Spill Cleanup Full-face, positive-pressure supplied-air respirator or SCBA.[15]Heavy-duty Butyl Rubber or laminate gloves.[15]Full chemical-resistant suit.[15]Mandatory: NIOSH-approved positive-pressure supplied-air respirator or Self-Contained Breathing Apparatus (SCBA).[2][15]

Procedural Guidance: Safe Operations and Disposal

A. PPE Selection Workflow

The decision to use specific PPE should be an active process for every experiment.

PPE_Selection_Workflow cluster_workflow PPE Selection Logic for Hydrazinecarboxamide, N-(4-fluorophenyl)- Start Start: Task Assessment CheckHood Is all work inside a certified fume hood? Start->CheckHood StopWork STOP! Consult EHS. Do not proceed. CheckHood->StopWork No BasePPE Minimum PPE: - Safety Goggles - Nitrile/Neoprene Gloves - FR Lab Coat CheckHood->BasePPE Yes CheckSplash Is there a significant splash hazard (>50mL)? CheckSolid Are you weighing or transferring solid powder? CheckSplash->CheckSolid No AddFaceShield Add Face Shield CheckSplash->AddFaceShield Yes DoubleGlove Use Double Gloves (Consider N95 Respirator) CheckSolid->DoubleGlove Yes End Proceed with Caution CheckSolid->End No BasePPE->CheckSplash AddFaceShield->CheckSolid DoubleGlove->End

Caption: A decision-making workflow for selecting appropriate PPE based on the experimental task.

B. Step-by-Step Protocol: Donning and Doffing PPE

The order of donning and doffing is critical to prevent cross-contamination.

Donning (Putting On):

  • Body Protection: Don your flame-resistant lab coat and fasten it completely.

  • Respiratory Protection: If required, perform a seal check on your respirator.

  • Eye/Face Protection: Put on safety goggles and, if needed, the face shield.

  • Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, don the inner pair first, followed by the outer pair.

Doffing (Taking Off):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare skin. Peel one glove off, ball it into the gloved hand, then slide a clean finger under the cuff of the remaining glove to peel it off over the first one. Dispose of them immediately in a designated hazardous waste container.[16]

  • Face/Eye Protection: Remove the face shield and goggles from the back of your head. Do not touch the front surfaces.

  • Body Protection: Unfasten and remove your lab coat by rolling it outwards, keeping the contaminated exterior away from your body.

  • Respiratory Protection: Remove your respirator last.

  • Hygiene: Wash your hands and forearms thoroughly with soap and water immediately after removing all PPE.[5][6]

C. Operational and Disposal Plans

  • Handling: Always handle Hydrazinecarboxamide, N-(4-fluorophenyl)- within a chemical fume hood to minimize inhalation exposure.[12][17] Use spark-proof tools and ground equipment when transferring large quantities.[5]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like oxidizing agents and strong acids.[5][6][11] Storage under an inert nitrogen atmosphere is highly recommended to prevent degradation and reaction with air.[5]

  • Spill Response: In the event of a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). For larger spills, or any spill outside of a fume hood, evacuate the area immediately, alert personnel, and contact your institution's Environmental Health and Safety (EHS) department.[5][17] Do not attempt to clean up a large spill without proper training and SCBA equipment.[15]

  • Disposal: All waste, including contaminated PPE and absorbed spill material, is considered hazardous. It must be collected in a clearly labeled, sealed container.[7][11] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour any waste down the drain.[11][15]

References

  • Risk Management and Safety, University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • American Bio-Safety. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Office of Research Services, National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Fluorine - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Sodium fluoride (as F). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). NIOSH Method 7906: Fluorides, Aerosol and Gas, by IC. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Hydrazine - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Fluorides - IDLH. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Retrieved from [Link]

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×

Retrosynthesis Analysis

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Reactant of Route 1
Hydrazinecarboxamide, N-(4-fluorophenyl)-
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Reactant of Route 2
Hydrazinecarboxamide, N-(4-fluorophenyl)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.